1β-Hydroxydeoxycholic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17?,18+,19+,20?,21+,23+,24-/m1/s1 |
InChI Key |
DAKYVYUAVGJDRK-XBOLOKIXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(C(C[C@H](C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Synonyms |
1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid that has emerged as a significant endogenous biomarker for assessing the activity of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of 1β-OH-DCA. It details both a challenging, low-yield chemical synthesis and a more efficient, stereospecific enzymatic synthesis. The document includes detailed experimental protocols, quantitative data, and analytical methodologies to support researchers and drug development professionals in the application of 1β-OH-DCA as a biomarker.
Discovery and Significance
This compound was identified as a metabolite of deoxycholic acid (DCA), a secondary bile acid formed by gut bacteria. The hydroxylation at the 1β position is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes in the liver.[1] This specificity makes the urinary or plasma ratio of 1β-OH-DCA to DCA a sensitive and reliable indicator of in vivo CYP3A4/5 activity.[1][2] Monitoring CYP3A4/5 function is crucial in drug development and clinical practice to predict and avoid potential drug-drug interactions (DDIs).[2][3] The formation of 1β-OH-DCA from DCA is a key step in the enterohepatic circulation and detoxification of bile acids.
Synthesis of this compound
The synthesis of 1β-OH-DCA can be achieved through both chemical and biosynthetic methods. While chemical synthesis is possible, it is often a lengthy process with very low yields.[4] In contrast, a biosynthetic approach offers a more rapid and efficient route to obtaining this valuable biomarker.[4]
Chemical Synthesis
A multi-step chemical synthesis of 1β-OH-DCA has been reported, though it is characterized by its length and low overall yield. The process typically involves the protection of hydroxyl groups, introduction of the 1β-hydroxyl group via stereoselective reduction or oxidation, and subsequent deprotection steps.
Experimental Protocol: Chemical Synthesis (Conceptual Outline)
-
Protection of 3α- and 12α-hydroxyl groups of deoxycholic acid: This is typically achieved using protecting groups such as acetyl or silyl ethers to prevent unwanted side reactions.
-
Introduction of a keto group at the C1 position: This can be accomplished through a series of oxidation reactions.
-
Stereoselective reduction of the C1-keto group: This is the most critical step to establish the desired 1β-hydroxyl stereochemistry. This may involve the use of specific reducing agents and chiral catalysts.
-
Deprotection of the 3α- and 12α-hydroxyl groups: Removal of the protecting groups to yield 1β-OH-DCA.
-
Purification: Extensive chromatographic purification is required to isolate the final product from a complex mixture of stereoisomers and byproducts.
Biosynthetic (Enzymatic) Synthesis
A more efficient and stereospecific synthesis of 1β-OH-DCA has been developed using a mutant of the cytochrome P450 enzyme from Bacillus megaterium (BM3).[1] This biocatalytic approach offers a one-step oxidation of deoxycholic acid to 1β-OH-DCA, resulting in higher yields and purity.[1][4]
Experimental Protocol: Enzymatic Synthesis of 1β-OH-DCA
This protocol is adapted from the published methodology for the enzymatic synthesis of 1β-OH-DCA.
Materials:
-
Deoxycholic acid (DCA)
-
Bacillus megaterium P450 BM3 mutant (engineered for 1β-hydroxylation)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the potassium phosphate buffer, deoxycholic acid (dissolved in a minimal amount of a suitable solvent if necessary), and the NADPH regeneration system components.
-
Enzyme Addition: Initiate the reaction by adding the engineered Bacillus megaterium P450 BM3 mutant enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the progress of the reaction by a suitable analytical method (e.g., LC-MS).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a water-immiscible organic solvent (e.g., ethyl acetate) or by acidification.
-
Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent. Pool the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude 1β-OH-DCA from the residue using a suitable chromatographic technique, such as high-performance liquid chromatography (HPLC) with a C18 column.
Purification and Characterization
Purification
Purification of 1β-OH-DCA from the reaction mixture is crucial to obtain a high-purity standard for analytical and biological studies. Column chromatography is the most common method employed for the purification of bile acids.
Experimental Protocol: Purification of 1β-OH-DCA by Column Chromatography
Materials:
-
Crude 1β-OH-DCA
-
Silica gel or a suitable reversed-phase sorbent (e.g., C18)
-
Solvent system for elution (e.g., a gradient of methanol in dichloromethane for normal phase, or acetonitrile/water for reversed-phase)
-
Fraction collector
-
TLC or LC-MS for fraction analysis
Procedure:
-
Column Packing: Prepare a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude 1β-OH-DCA in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique (e.g., TLC or LC-MS) to identify the fractions containing the pure 1β-OH-DCA.
-
Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified 1β-OH-DCA.
Analytical Characterization
The structure and purity of the synthesized 1β-OH-DCA are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Analytical Data for this compound
| Parameter | Method | Data |
| Molecular Formula | - | C₂₄H₄₀O₄ |
| Molecular Weight | - | 392.57 g/mol |
| ¹H NMR | 400 MHz, CDCl₃ | δ 5.04 (m, 1H), 4.09 (br m, 1H), 3.83 (m, 1H), 3.66 (s, 3H), 2.08 (s, 3H), 1.03 (s, 3H), 0.73 (s, 3H) (for methyl 1β,3α-dihydroxy-12α-acetoxy-5β-cholanoate derivative) |
| ¹³C NMR | (Not explicitly found in search results) | - |
| Mass Spectrometry | ESI-MS/MS | Precursor Ion [M-H]⁻: m/z 391.3; Fragment Ions: characteristic losses of water and carboxyl group |
Note: The provided ¹H NMR data is for a derivative and serves as a reference. Specific chemical shifts for 1β-OH-DCA may vary.
Table 2: LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate |
| Gradient | Optimized for separation of bile acids |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | 391.3 > 391.3 (quantifier), 391.3 > specific fragment (qualifier) |
| Collision Energy | Optimized for fragmentation |
Biological Activity and Signaling Pathways
The primary and most well-characterized biological role of 1β-OH-DCA is its formation from DCA, which is specifically catalyzed by CYP3A4 and CYP3A5 enzymes. This makes it a direct indicator of the metabolic activity of these crucial drug-metabolizing enzymes.
CYP3A-Mediated Metabolism of Deoxycholic Acid
Experimental Workflow for CYP3A Activity Assay
Conclusion
This compound is a vital biomarker for assessing CYP3A4/5 activity, with significant implications for drug development and personalized medicine. While its chemical synthesis is challenging, the development of an efficient enzymatic synthesis has made this important molecule more accessible for research and clinical applications. This guide provides the necessary technical information, including detailed protocols and analytical data, to support the synthesis, purification, and application of 1β-OH-DCA in scientific and clinical settings.
References
1β-Hydroxydeoxycholic Acid: An In-Depth Technical Guide to NMR Spectroscopy Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy analysis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a significant secondary bile acid and a biomarker for cytochrome P450 3A (CYP3A) activity. While 1β-OH-DCA has been structurally confirmed by NMR, specific quantitative spectral data remains largely unpublished in readily accessible literature. This guide, therefore, furnishes a framework for its analysis, including established protocols for related compounds and a detailed examination of its metabolic pathway.
Introduction to this compound
This compound is a metabolite of deoxycholic acid (DCA), formed through hydroxylation by CYP3A enzymes, primarily CYP3A4 and CYP3A7.[1][2] This metabolic conversion is of significant interest in drug development and clinical pharmacology as the urinary or plasma ratio of 1β-OH-DCA to DCA can serve as an endogenous biomarker for CYP3A activity.[2] Monitoring CYP3A function is crucial for assessing drug-drug interactions and individual variations in drug metabolism.
Quantitative NMR Data for this compound
A thorough review of scientific literature did not yield specific, publicly available quantitative ¹H and ¹³C NMR data (chemical shifts and coupling constants) for this compound. Although its structure was confirmed using NMR spectroscopy following enzymatic synthesis, the detailed spectral assignment data has not been published in the primary research articles or their supplementary materials.[1]
For reference and comparison, tables for the expected NMR data are provided below. Researchers who successfully synthesize or isolate 1β-OH-DCA would populate these tables based on their experimental findings. Data for the parent compound, deoxycholic acid, is well-documented and can be used as a basis for spectral interpretation.[3][4]
Table 1: Provisional ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in searched literature |
Table 2: Provisional ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| Data not available in searched literature |
Experimental Protocols for NMR Analysis
The following is a detailed, generalized protocol for the NMR analysis of bile acids, which can be adapted for 1β-OH-DCA. This protocol is based on established methodologies for similar compounds.[3][4]
Sample Preparation
-
Dissolution: Dissolve a precisely weighed sample of purified 1β-OH-DCA (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of methanol-d₄, DMSO-d₆, or a buffered aqueous solution in D₂O). The choice of solvent is critical and will affect the chemical shifts.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct, sharp signal that does not overlap with the analyte signals.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time for accurate integration in quantitative studies.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A sweep width of approximately 220-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase Correction: Manually or automatically correct the phase of the resulting spectra.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).
-
Integration and Assignment: Integrate the signals in the ¹H spectrum and assign all signals in the ¹H, ¹³C, and 2D spectra to the corresponding atoms in the 1β-OH-DCA molecule.
Metabolic Pathway and Experimental Workflow Visualization
The metabolic pathway of 1β-OH-DCA formation and its subsequent conjugation, along with a general experimental workflow for its NMR analysis, are depicted in the following diagrams.
References
- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a significant metabolite in bile acid pathways and a promising biomarker for cytochrome P450 3A (CYP3A) activity. This document details the key enzymes, reaction conditions, and analytical methods, presenting quantitative data in accessible tables and outlining detailed experimental protocols. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a tertiary bile acid formed through the hydroxylation of the secondary bile acid, deoxycholic acid (DCA). This biotransformation is primarily catalyzed by enzymes belonging to the cytochrome P450 superfamily, particularly the CYP3A subfamily, which are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[1][2] The specificity of this reaction has led to the investigation of 1β-OH-DCA as an endogenous biomarker for in vivo CYP3A activity, offering a non-invasive tool for assessing drug-drug interactions and personalizing drug therapy.[3][4]
The enzymatic synthesis of 1β-OH-DCA is of significant interest for generating analytical standards for metabolic studies and for potential therapeutic applications. Both recombinant human enzymes and engineered microbial systems have been successfully employed for its production.
Enzymatic Pathways for 1β-OH-DCA Synthesis
The primary enzymatic route for the synthesis of 1β-OH-DCA is the direct hydroxylation of deoxycholic acid.
Cytochrome P450-mediated Hydroxylation
In humans, the 1β-hydroxylation of DCA is predominantly carried out by CYP3A4 and CYP3A7, with a minor contribution from CYP3A5.[1][5] These enzymes are membrane-bound hemeproteins located primarily in the liver and small intestine. The reaction requires NADPH as a cofactor and molecular oxygen.
An efficient and stereospecific method for the synthesis of 1β-OH-DCA has been developed using a mutant of the cytochrome P450 BM3 from Bacillus megaterium.[1][6] This bacterial enzyme is a soluble, self-sufficient monooxygenase that contains both the heme and reductase domains in a single polypeptide chain, making it a highly attractive biocatalyst for industrial applications.[7]
Below is a diagram illustrating the metabolic pathway from the primary bile acid, cholic acid, to the formation of 1β-OH-DCA.
References
- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Role of 1β-Hydroxydeoxycholic Acid in Bile Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a hydroxylated secondary bile acid that has gained prominence as a sensitive and specific endogenous biomarker for the activity of cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A5. This technical guide provides a comprehensive overview of the role of 1β-OH-DCA within the broader context of bile acid metabolism, detailing its synthesis, subsequent metabolic fate, and its significant applications in both clinical and research environments. This document delves into meticulous experimental protocols for the quantification of 1β-OH-DCA and its associated conjugates in various biological matrices. Furthermore, it presents a summary of quantitative data from drug-drug interaction studies and explores the potential physiological relevance of 1β-OH-DCA beyond its established biomarker function. This guide is specifically tailored for professionals in the fields of research, science, and drug development who require a thorough understanding of 1β-OH-DCA and its implications for drug metabolism and the development of new therapeutic agents.
An Overview of Bile Acid Metabolism
Bile acids are amphipathic steroid molecules synthesized from cholesterol within the liver. They are fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins in the small intestine. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are produced in hepatocytes. Following their synthesis, they are conjugated with the amino acids glycine or taurine, which enhances their solubility, before being secreted into the biliary system. Upon reaching the intestine, these primary bile acids are subjected to biotransformation by the gut microbiota. These microorganisms carry out deconjugation and dehydroxylation reactions, leading to the formation of secondary bile acids, most notably deoxycholic acid (DCA) and lithocholic acid (LCA). This intricate cycle of synthesis, conjugation, microbial transformation, and enterohepatic circulation constitutes the complex network of bile acid metabolism.
The Significance of this compound (1β-OH-DCA)
1β-OH-DCA is a metabolite of the secondary bile acid, DCA. Its primary importance stems from the fact that its formation is almost exclusively catalyzed by the CYP3A subfamily of cytochrome P450 enzymes. This high degree of specificity makes it an invaluable endogenous biomarker for the in vivo assessment of CYP3A activity.
Synthesis of 1β-OH-DCA
The conversion of DCA to 1β-OH-DCA involves a hydroxylation reaction at the 1β-position of the steroid nucleus. This metabolic step is predominantly carried out by CYP3A4 and CYP3A5. These two enzymes are the most abundant CYPs in the human liver and play a crucial role in the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs.
Downstream Metabolism of 1β-OH-DCA
After its synthesis, 1β-OH-DCA undergoes further metabolic processing, primarily through conjugation with glycine and taurine in the liver. The resulting conjugated forms, glyco-1β-OH-DCA and tauro-1β-OH-DCA, are more water-soluble, facilitating their excretion in bile and urine. While conjugation is the immediate and well-characterized downstream metabolic pathway, the complete metabolic fate of these conjugates is an area of active investigation.
1β-OH-DCA as a Biomarker for CYP3A Activity
The ratio of 1β-OH-DCA to its precursor, DCA (or total DCA, which includes its conjugated forms), in urine or plasma serves as a sensitive and dynamic indicator of CYP3A enzyme activity. This has profound implications for the field of drug development and the advancement of personalized medicine, given that CYP3A activity exhibits significant inter-individual variability and is a critical factor in determining the efficacy and potential toxicity of numerous medications.
Quantitative Data from Clinical Studies
A substantial body of research has validated the utility of the 1β-OH-DCA/DCA ratio as a reliable biomarker for both the induction and inhibition of CYP3A enzymes. The tables below provide a summary of key quantitative findings from these clinical investigations.
Table 1: The Impact of CYP3A Inducers on the Urinary 1β-OH-DCA/DCA Ratio
| Inducer | Dose | Duration of Treatment | Mean Fold Increase in Ratio |
| Rifampicin | 600 mg/day | 7 days | 11.4[1][2] |
| Carbamazepine | Not Applicable | Not Applicable | 7.0[1] |
Table 2: The Impact of CYP3A Inhibitors on the Urinary 1β-OH-DCA/Total DCA Ratio
| Inhibitor | Dose | Duration of Treatment | Mean Percent Decrease in Ratio |
| Itraconazole | 100 mg/day | 6 days | 75[3] |
| Fluconazole | 50 mg/day | Not Applicable | 14[4] |
| Voriconazole/Fluvoxamine | 400 mg / 50 mg | Single dose | ~22 (non-significant)[5] |
Signaling Pathways
The production of 1β-OH-DCA is a direct outcome of CYP3A activity. Consequently, any signaling pathway that influences the expression and activity of CYP3A will have a direct impact on the levels of 1β-OH-DCA. The primary nuclear receptors that govern the transcription of CYP3A genes are the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).
Regulation of CYP3A and 1β-OH-DCA Formation
Experimental Protocols
The precise and accurate quantification of 1β-OH-DCA is paramount for its application as a reliable biomarker. The most widely accepted and utilized analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To ascertain the total concentrations of 1β-OH-DCA and DCA, encompassing both their free and conjugated forms, urine samples are typically subjected to an enzymatic hydrolysis step.
-
To a 50 µL aliquot of urine, add 50 µL of a Tris-HCl buffer (0.1 M, pH 5) that contains a cocktail of choloylglycine hydrolase, β-glucuronidase, and sulfatase.[3][6]
-
Introduce an internal standard solution containing stable isotope-labeled versions of the analytes, such as deuterated 1β-OH-DCA (e.g., D4-1β-OH-DCA) and deuterated DCA (e.g., D4-DCA).
-
Incubate the resulting mixture to ensure the complete deconjugation of all bile acid derivatives.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge with methanol, followed by equilibration with water.
-
Load the hydrolyzed urine sample onto the prepared cartridge.
-
Wash the cartridge with water to effectively remove any potential interfering substances.
-
Elute the retained bile acids using a suitable solvent mixture, for instance, a combination of isopropanol and acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to complete dryness, typically under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a solvent that is compatible with the mobile phase used for the subsequent LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column, such as an Acquity UPLC BEH C18, for the separation of the analytes.
-
Employ a gradient elution profile with a mobile phase that consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in the negative ion mode for optimal detection of bile acids.
-
Use the multiple reaction monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for 1β-OH-DCA, DCA, and their corresponding deuterated internal standards.
-
Experimental Workflow
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Concentration of 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a secondary bile acid emerging as a significant endogenous biomarker. This document collates the current scientific understanding of its physiological concentrations, the methodologies for its quantification, and its role in metabolic pathways.
Introduction
This compound is a metabolite of deoxycholic acid (DCA), formed through the action of cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4 and CYP3A7.[1] Its formation and excretion are increasingly utilized as a sensitive and specific endogenous biomarker for assessing in vivo CYP3A activity, which is crucial in drug development for evaluating drug-drug interactions.[2][3] In biological systems, 1β-OH-DCA is found as the unconjugated acid as well as in conjugated forms, primarily with glycine and taurine.[4]
Physiological Concentrations of this compound
The quantification of 1β-OH-DCA is predominantly performed in plasma and urine, with a focus on its utility as a biomarker. The concentrations are typically low and require sensitive analytical techniques for accurate measurement.
| Biological Matrix | Analyte | Concentration Range | Notes | Reference |
| Human Plasma | Total 1β-OH-DCA (free + conjugates) | Lower Limit of Quantitation: 50 pg/mL | Basal levels are quantifiable with sensitive LC-MS/MS methods. | [4] |
| Human Urine | 1β-OH-DCA | 2–1600 nM (calibration curve range) | Concentrations are often evaluated as a ratio to deoxycholic acid (DCA). | [3] |
Further research is required to establish definitive physiological concentration ranges in various healthy populations and in other biological matrices such as feces and specific tissues.
Experimental Protocols for Quantification
The accurate quantification of 1β-OH-DCA and its conjugates from biological matrices is critical for its application as a biomarker. The gold standard for analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantification of Total this compound in Human Plasma
This protocol provides a general workflow for the analysis of total 1β-OH-DCA (unconjugated, glycine-conjugated, and taurine-conjugated) in human plasma.
3.1.1. Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated 1β-OH-DCA).
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for subsequent analysis.
3.1.2. Enzymatic Hydrolysis (for total concentration)
While the referenced search results imply the measurement of total 1β-OH-DCA after administration of drugs, they do not provide a specific hydrolysis protocol for plasma. The following is a general approach adapted from urine analysis protocols.
-
To the collected supernatant, add a mixture of hydrolysis enzymes, such as choloylglycine hydrolase, β-glucuronidase, and sulfatase, in a suitable buffer (e.g., 0.1 M Tris HCl, pH 5).
-
Incubate the mixture to allow for the cleavage of glycine and taurine conjugates, liberating free 1β-OH-DCA. Optimal incubation time and temperature should be determined empirically.
3.1.3. LC-MS/MS Analysis
-
Injection: Inject an aliquot (e.g., 5 µL) of the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Employ a suitable C18 reverse-phase column to separate 1β-OH-DCA from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonia or formic acid) and an organic component (e.g., methanol/acetonitrile mixture) is typically used.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with selective reaction monitoring (SRM) to detect and quantify 1β-OH-DCA and its internal standard.
Quantification of this compound in Human Urine
3.2.1. Sample Preparation and Hydrolysis
-
To 50 µL of urine, add 50 µL of a 0.1 M Tris HCl buffer (pH 5) containing a mixture of hydrolysis enzymes (e.g., 100 U/mL choloylglycine hydrolase, 200 µL/mL β-glucuronidase/arylsulfatase, and 100 U/mL sulfatase).
-
Add an internal standard solution (e.g., D4-1β-OH-DCA).
-
Incubate the mixture to deconjugate the bile acids.
-
Quench the reaction and precipitate proteins by adding acetonitrile.
-
Centrifuge the sample and collect the supernatant.
3.2.2. Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with a suitable solvent mixture (e.g., isopropanol/acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Biosynthesis and Signaling Pathways
The primary established pathway for 1β-OH-DCA formation is the hydroxylation of deoxycholic acid by CYP3A enzymes in the liver. This metabolic step is a key detoxification mechanism for bile acids.
Biosynthesis of this compound
The following diagram illustrates the conversion of DCA to 1β-OH-DCA.
Caption: Conversion of DCA to 1β-OH-DCA by CYP3A enzymes.
Conjugation and Excretion
Following its formation, 1β-OH-DCA can undergo conjugation with glycine or taurine, increasing its water solubility for excretion, primarily in the urine.
Caption: Conjugation of 1β-OH-DCA and its subsequent excretion.
Potential Signaling Activity
While the primary role of 1β-hydroxylation of DCA appears to be detoxification, like other bile acids, 1β-OH-DCA may interact with bile acid-activated receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[5][6] These receptors are key regulators of bile acid, lipid, and glucose metabolism. However, the specific affinity and functional activity of 1β-OH-DCA on these receptors have not been extensively characterized. Further research is necessary to elucidate any direct signaling roles of this bile acid metabolite.
Conclusion
This compound is a valuable endogenous biomarker for CYP3A activity. Its accurate quantification in plasma and urine using LC-MS/MS provides a sensitive tool for assessing drug metabolism and potential drug-drug interactions. While its primary known function is as a detoxification product of deoxycholic acid, further investigation into its potential signaling roles through bile acid receptors is warranted. This guide provides a foundational understanding for researchers and professionals working in drug development and metabolic research.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1β-Hydroxydeoxycholic Acid in Different Biological Matrices
This guide provides a comprehensive overview of this compound (1β-OH-DCA), a secondary bile acid and an emerging endogenous biomarker for cytochrome P450 3A (CYP3A) activity. The document details its quantification in various biological matrices, the experimental protocols for its analysis, and its metabolic context.
Introduction
This compound is a metabolite of deoxycholic acid (DCA), a secondary bile acid formed by the action of intestinal bacteria. The hydroxylation of DCA at the 1β position is primarily catalyzed by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A7.[1][2][3][4] This specificity has led to the investigation of the urinary or plasma ratio of 1β-OH-DCA to DCA as a potential non-invasive biomarker for assessing CYP3A enzyme activity, which is crucial in drug development for evaluating drug-drug interactions (DDIs).[1][5][6][7]
Quantitative Data in Biological Matrices
The concentration of 1β-OH-DCA has been quantified in several biological matrices, primarily urine and plasma. The data is often presented as a metabolic ratio to its precursor, DCA, to normalize for inter-individual variations in bile acid levels.
Table 1: 1β-OH-DCA/DCA Urinary Metabolic Ratio (UMR) in Response to CYP3A Modulation
| Treatment Group | N | Baseline 1β-OH-DCA/DCA Ratio (Mean) | Treatment Effect on Ratio | Fold Change | p-value | Reference |
| Healthy Volunteers (Control) | 10 | - | - | - | - | [1] |
| Rifampicin (Inducer) | 10 | - | 11.4-fold increase | 11.4 | < 0.01 | [1][8] |
| Fluvoxamine/Voriconazole (Inhibitors) | 10 | - | 22% decrease | 0.78 | 0.275 | [1][8] |
| Itraconazole (Inhibitor) | 10 | - | 75% reduction | 0.25 | < 0.01 | [6][9] |
| Fluconazole (Inhibitor) | 9 | - | 14% reduction | 0.86 | > 0.05 | [6] |
| Alprazolam (Weak Inhibitor) | 8 | - | No significant change | ~1.0 | > 0.05 | [6] |
| Carbamazepine-treated Patient | 1 | 2.8 | 7-fold higher than control | 7.0 | - | [1][7] |
| Pooled Healthy Controls | 6 | 0.4 | - | - | - | [7] |
Table 2: Total 1β-OH-DCA in Human Plasma in Response to CYP3A Modulation
Total 1β-OH-DCA includes the sum of 1β-OH-DCA and its glycine and taurine conjugates.
| Treatment Group | Pharmacokinetic Parameter | Fold Change / % Reduction | Reference |
| Rifampin (Inducer) | AUCLST | 6.8-fold increase | [5][7] |
| AUC24h | 7.8-fold increase | [5][7] | |
| Cmax | 8.3-fold increase | [5][7] | |
| Mean Concentrations | 10.3-fold increase | [5][7] | |
| Itraconazole (Inhibitor) | AUCLST | 84% reduction | [5][7] |
| AUC24h | 85% reduction | [5][7] | |
| Cmax | 82% reduction | [5][7] | |
| Mean Concentrations | 81% reduction | [5][7] | |
| Fluconazole (Moderate Inhibitor) | Cmax | 39% reduction | [10] |
| AUC (0-24h) | 39% reduction | [10] | |
| AUC (0-216h) | 18% reduction | [10] |
Note: Absolute concentrations in ng/mL or µM are not consistently reported across studies, with most focusing on relative changes.
Experimental Protocols
The quantification of 1β-OH-DCA and DCA in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis in Human Urine
This protocol is a synthesis of methodologies described in the cited literature.[1][6][9][11]
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To 50-300 µL of urine, add an internal standard solution (e.g., deuterated 1β-OH-DCA-D4 and DCA-D4). Add a buffer (e.g., 0.1 M sodium acetate or Tris-HCl, pH 5-5.6) and a mixture of hydrolysis enzymes, including β-glucuronidase, arylsulfatase, and choloylglycine hydrolase, to deconjugate the bile acids. Incubate the mixture overnight at 37°C.[1][6][9]
-
Acidification: Acidify the samples with 0.1% formic acid in water.[1]
-
Solid Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-80 µL) of the initial mobile phase (e.g., 10% acetonitrile in water).[1][11]
3.1.2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity series or equivalent.[1]
-
Column: Kinetex® C18 (50 × 2.1 mm, 2.6 µm) or YMC-Triart C18.[1][11]
-
Mobile Phase: A gradient of water with 0.1% formic acid or 25% ammonia solution and an organic solvent mixture (e.g., methanol/acetonitrile).[11]
-
Mass Spectrometer: AB Sciex 6500 QTrap® or equivalent, operated in negative ion mode using selected reaction monitoring (SRM).[1][11]
-
Quantification: Create calibration curves using standard solutions of 1β-OH-DCA and DCA prepared in a surrogate matrix (e.g., 0.1 M sodium acetate buffer) with concentrations ranging from 0.1 to 1000 ng/mL.[1]
Analysis in Human Plasma
This protocol is based on methodologies developed for sensitive quantification of 1β-OH-DCA and its conjugates.[5][7]
3.2.1. Sample Preparation
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add 300 µL of acetonitrile containing an internal standard (e.g., diazepam for midazolam analysis, or stable isotope-labeled bile acids).[6]
-
Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 10,000 x g for 5 minutes at 4°C.[6]
-
Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis. For higher sensitivity, the supernatant can be dried down and reconstituted in a smaller volume.
3.2.2. LC-MS/MS Conditions
-
LC-MS/MS System: A highly sensitive system capable of achieving a lower limit of quantitation (LLOQ) of 50 pg/mL for 1β-OH-DCA and its conjugates.[5][7]
-
Method: A validated method for the simultaneous quantification of 1β-OH-DCA and its glycine and taurine conjugates.[5][7]
-
Quantification: Performed by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Metabolic and Signaling Pathways
Metabolic Pathway of this compound
Deoxycholic acid (DCA) is a secondary bile acid produced in the intestine by bacterial 7α-dehydroxylation of the primary bile acid, cholic acid. DCA undergoes enterohepatic circulation and can be further metabolized in the liver. The primary metabolic pathway for the formation of 1β-OH-DCA is the hydroxylation of DCA, a reaction specifically catalyzed by CYP3A4 and CYP3A7 enzymes.[1][2][4] 1β-OH-DCA can then be conjugated with glycine or taurine in the liver before excretion.[1][7]
Experimental Workflow for Urinary 1β-OH-DCA Analysis
The following diagram illustrates the typical workflow for the analysis of 1β-OH-DCA from urine samples.
Role as a CYP3A Biomarker
The ratio of 1β-OH-DCA to DCA serves as a dynamic biomarker for CYP3A activity. Induction of CYP3A enzymes by drugs like rifampicin leads to increased formation of 1β-OH-DCA and a higher ratio. Conversely, inhibition of CYP3A by drugs such as itraconazole results in decreased production of 1β-OH-DCA and a lower ratio. This relationship is a valuable tool in clinical pharmacology for assessing the potential for drug-drug interactions.
Analysis in Other Matrices
Fecal Analysis
The analysis of bile acids in feces is complex due to the matrix heterogeneity.[12] While methods exist for quantifying a broad range of bile acids in feces, specific quantitative data for 1β-OH-DCA in this matrix is not widely published. General approaches involve extraction with an organic solvent (e.g., ethanol solution), followed by LC-MS/MS analysis.[13] Normalization of fecal bile acid concentrations can be done by wet weight, dry weight, or protein content, with wet weight often showing the narrowest distribution.[12][14]
Tissue Analysis
Information regarding the quantification of 1β-OH-DCA in specific tissues is limited in the currently available literature. General methodologies for bile acid extraction from tissues would likely involve homogenization followed by liquid-liquid or solid-phase extraction prior to LC-MS/MS analysis.
Conclusion
This compound is a promising and sensitive biomarker for CYP3A activity, with well-established analytical methods for its quantification in urine and plasma. Its dynamic range in response to both induction and inhibition of CYP3A enzymes makes it a valuable tool in clinical drug development. Further research is warranted to establish its concentrations and utility in other biological matrices such as feces and various tissues.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 12. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) in human plasma and urine. 1β-OH-DCA is a metabolite of deoxycholic acid (DCA), and its formation is mediated by the cytochrome P450 3A (CYP3A) enzyme.[1][2] The ratio of 1β-OH-DCA to DCA is a promising endogenous biomarker for assessing CYP3A activity, which plays a crucial role in drug metabolism.[1][3] The method described herein utilizes a simple sample preparation procedure and a rapid chromatographic separation, providing a reliable tool for researchers and drug development professionals.
Introduction
Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules in various metabolic pathways.[4] this compound is a specific metabolite of deoxycholic acid, with its formation catalyzed by CYP3A enzymes.[1][2] Consequently, the urinary or plasma ratio of 1β-OH-DCA to DCA can serve as an endogenous marker for CYP3A phenotype.[3] Accurate and precise quantification of 1β-OH-DCA is therefore essential for clinical research and drug development, particularly in the context of drug-drug interaction studies.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[5] This note provides a detailed protocol for the quantification of 1β-OH-DCA using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Sample Preparation
A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification. The following protocols are recommended for plasma and urine samples.
Plasma Sample Preparation:
Protein precipitation is a straightforward and effective method for plasma samples.[6][7]
-
To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., this compound-d4).
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 10% acetonitrile in water for LC-MS/MS analysis.[3]
Urine Sample Preparation with Enzymatic Hydrolysis:
For the analysis of total 1β-OH-DCA in urine, an enzymatic hydrolysis step is required to deconjugate glycine and taurine conjugates.
-
To 50 µL of urine, add 50 µL of a 0.1 M Tris-HCl buffer (pH 5) containing a mixture of hydrolysis enzymes (e.g., choloylglycine hydrolase, β-glucuronidase/arylsulfatase).[8]
-
Add 50 µL of an aqueous solution containing the internal standard (e.g., this compound-d4).[8]
-
Incubate the mixture overnight at 37°C.[9]
-
Proceed with solid-phase extraction (SPE) for sample cleanup.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 10% acetonitrile in water for injection into the LC-MS/MS system.[3][9]
Liquid Chromatography
Chromatographic separation is crucial for resolving 1β-OH-DCA from its isomers and other endogenous bile acids.[5][10]
-
Column: YMC-Triart C18 column or equivalent[11]
-
Mobile Phase A: Deionized water with 0.1% ammonia solution[11]
-
Mobile Phase B: Methanol/acetonitrile (50:50) with 0.1% ammonia solution[11]
-
Flow Rate: 0.4 mL/min[11]
-
Injection Volume: 10 µL[3]
-
Gradient Elution:
-
0-1.0 min: 28% B
-
1.0-4.5 min: 28% to 30% B
-
4.5-7.5 min: 30% to 55% B
-
7.5-7.6 min: 55% to 90% B
-
7.6-8.6 min: 90% B
-
8.6-8.7 min: 90% to 28% B
-
8.7-10 min: 28% B[3]
-
Mass Spectrometry
The analysis is performed using a tandem quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Negative[11]
-
IonSpray Voltage: -4500 V[3]
-
Temperature: 550 °C[3]
-
Curtain Gas: 40 psi[3]
-
Collision Gas: High[3]
-
Ion Source Gas 1: 60 psi[3]
-
Ion Source Gas 2: 60 psi[3]
It is important to note that unconjugated bile acids like 1β-OH-DCA may not fragment efficiently.[3] In such cases, a precursor-to-precursor ion transition (MS/MS transition without fragmentation) can be used for quantification.[3]
Quantitative Data
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 407.5 | 407.5 |
| Deoxycholic Acid | 391.5 | 391.5 |
Table 1: Mass Spectrometry Transitions.
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| LLOQ (Plasma) | 50 pg/mL |
| Inter-day Precision | < 15% |
| Inter-day Accuracy | Within ± 15% |
Table 2: Method Performance Characteristics.[2][3][9]
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA), a secondary bile acid. The formation of 1β-OH-DCA is specifically catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, primarily CYP3A4 and CYP3A7.[1][2] This specificity makes 1β-OH-DCA a promising endogenous biomarker for assessing in vivo CYP3A activity. Monitoring CYP3A activity is crucial in drug development to evaluate the potential for drug-drug interactions (DDIs).[3][4] Compared to other biomarkers like 4β-hydroxycholesterol, 1β-OH-DCA offers advantages such as a wider dynamic range and the ability to assess both CYP3A induction and inhibition.[4] This application note provides a detailed protocol for the sensitive quantification of 1β-OH-DCA, along with its glycine and taurine conjugates, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
The metabolic pathway leading to the formation of 1β-OH-DCA is a direct indicator of CYP3A enzyme activity. Deoxycholic acid, a secondary bile acid, is hydroxylated to form 1β-OH-DCA. Both DCA and 1β-OH-DCA can then be conjugated with glycine or taurine.[2][3]
Experimental Workflow
The quantification of 1β-OH-DCA from human plasma involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical workflow for this bioanalytical method.
Quantitative Data Summary
The following tables summarize the quantitative parameters and results from studies quantifying 1β-OH-DCA in human plasma.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | [3][4] |
| Calibration Curve Range | 0.1 - 1000 ng/mL (for urinary DCA and 1β-OH-DCA) | [1] |
| Internal Standard | 1β-OH-DCA-D4, DCA-D4 | [1][5] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [1][6] |
Table 2: Effects of CYP3A Modulators on Plasma 1β-OH-DCA Levels
| Modulator | Effect | Fold Change / Reduction | Reference |
| Rifampin (Inducer) | Increase in total 1β-OH-DCA (AUC) | 6.8 - 10.3 fold | [4] |
| Itraconazole (Inhibitor) | Decrease in total 1β-OH-DCA (AUC) | 81% - 85% | [4] |
| Fluconazole (Moderate Inhibitor) | Decrease in total 1β-OH-DCA (Cmax, AUC) | 18% - 39% | [5] |
| Carbamazepine (Inducer) | Increased urinary 1β-OH-DCA:DCA ratio | Ratio of 2.8 (vs. 0.4 in controls) | [2] |
Experimental Protocols
Materials and Reagents
-
This compound (1β-OH-DCA) reference standard
-
Deuterated this compound (1β-OH-DCA-D4) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 300 µL of plasma, add 2 µL of the internal standard stock solution (e.g., 3000 ng/mL of 1β-OH-DCA-D4 in methanol).[1]
-
Condition SPE cartridges with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of water.[1]
-
Elute the analytes with 1 mL of an isopropanol/acetonitrile mixture (e.g., 6:4 v/v).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 80 µL of 10% acetonitrile in water for injection into the LC-MS/MS system.[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity series or equivalent[1]
-
Column: Kinetex® C18 (50 x 2.1 mm, 2.6 µm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% formic acid or 2mM Ammonium formate
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Flow Rate: 500 µL/min[1]
-
Gradient Elution: [1]
-
0-1.0 min: 28% B
-
1.0-4.5 min: 28% to 30% B
-
4.5-7.5 min: 30% to 55% B
-
7.5-7.6 min: 55% to 90% B
-
7.6-8.6 min: 90% B
-
8.6-8.7 min: 90% to 28% B
-
8.7-10 min: 28% B
-
-
Injection Volume: 10 µL[1]
Mass Spectrometry (MS) Conditions
-
MS System: AB Sciex 6500 QTrap® or equivalent[1]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode[1][6]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Due to the limited fragmentation of unconjugated bile acids, a pseudo-MRM transition (monitoring the precursor ion) may be used for 1β-OH-DCA.[1] Specific transitions should be optimized based on the instrument and reference standards.
-
Data Analysis and Quantification
-
Integrate the peak areas for 1β-OH-DCA and its internal standard (1β-OH-DCA-D4).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 1β-OH-DCA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The quantification of this compound in human plasma by LC-MS/MS is a robust and sensitive method for assessing CYP3A activity. This biomarker has shown significant changes in response to both inducers and inhibitors of CYP3A enzymes, making it a valuable tool in clinical and drug development settings. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to implement this important bioanalytical assay.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
Application Notes and Protocols for 1β-Hydroxydeoxycholic Acid Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid and a metabolite of deoxycholic acid (DCA). The formation of 1β-OH-DCA is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Consequently, the urinary ratio of 1β-OH-DCA to DCA is emerging as a promising non-invasive biomarker for assessing CYP3A4 activity. Monitoring this ratio can provide valuable insights during drug development and in clinical settings to understand potential drug-drug interactions involving the CYP3A4 pathway. Accurate and reliable quantification of 1β-OH-DCA in urine is crucial for these applications.
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of 1β-OH-DCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of 1β-OH-DCA from Urine
This protocol describes the preparation of urine samples for the quantification of total 1β-OH-DCA (free and conjugated forms).
Materials:
-
Urine sample
-
Internal Standards (IS): 1β-OH-DCA-D4 and DCA-D4 in methanol
-
0.1 M Sodium acetate buffer (pH 5.6)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Choloylglycine hydrolase from Clostridium perfringens
-
Acetonitrile (ACN)
-
Methanol
-
Isopropanol
-
Formic acid
-
Water (LC-MS grade)
-
Oasis MAX solid-phase extraction (SPE) cartridges
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 300 µL of urine sample, add 2 µL of the internal standard stock solution (containing 3000 ng/mL each of DCA-D4 and 1β-OH-DCA-D4 in methanol).
-
Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6).
-
Add 8 µL of β-glucuronidase/arylsulfatase and 75 µL of choloylglycine hydrolase.
-
Incubate the mixture overnight at 37°C.
-
-
Protein Precipitation:
-
After incubation, add 300 µL of acetonitrile (ACN).
-
Vortex the mixture.
-
Centrifuge at 4000 × g for 20 minutes.
-
-
Evaporation and Acidification:
-
Transfer the supernatant to a new tube and evaporate under a stream of nitrogen to a reduced volume of less than 600 µL.
-
Acidify the sample by adding 750 µL of water containing 0.1% formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of a mixture of isopropanol and acetonitrile (6:4, v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 80 µL of 10% acetonitrile in water.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of 1β-OH-DCA
Instrumentation:
-
Liquid Chromatography system (e.g., Agilent 1290 Infinity series)
-
Tandem Mass Spectrometer (e.g., 6500 QTrap®) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Kinetex® C18, 50 × 2.1 mm, 2.6 µm
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Flow Rate: 500 µL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1.0 min: 28% B
-
1.0-4.5 min: 28% to 30% B
-
4.5-7.5 min: 30% to 55% B
-
7.5-7.6 min: 55% to 90% B
-
7.6-8.6 min: 90% B
-
8.6-8.7 min: 90% to 28% B
-
8.7-10 min: 28% B
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1β-OH-DCA: 407.2 → 407.2
-
1β-OH-DCA-D4 (IS): 411.3 → 411.3
-
DCA: 391.2 → 391.2
-
DCA-D4 (IS): 395.2 → 395.2
-
-
Curtain Gas: 40 psi
-
Collision Gas: High
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method for the analysis of 1β-OH-DCA in urine. Please note that specific performance may vary based on the instrumentation and laboratory conditions. The data presented here is based on typical validation parameters for similar bioanalytical methods.
Table 1: Method Validation Parameters for 1β-OH-DCA in Urine
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Solid-Phase Extraction Recovery | Typically > 85% |
Table 2: Precision and Accuracy of the Method for 1β-OH-DCA Quantification
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Low QC | 0.3 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Mid QC | 100 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| High QC | 800 | < 15% | 85% - 115% | < 15% | 85% - 115% |
CV: Coefficient of Variation; QC: Quality Control. Accuracy and precision values are generally expected to be within ±15% (±20% for LLOQ) for bioanalytical methods.[1]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Urine Sample Preparation and Analysis of 1β-OH-DCA.
Caption: Simplified Metabolic Pathway of this compound Formation.
References
Application Note: Quantitative Analysis of 1β-Hydroxydeoxycholic Acid in Dried Blood Spots using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid and a specific metabolite of deoxycholic acid (DCA). The formation of 1β-OH-DCA is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key enzyme in the metabolism of a vast array of xenobiotics and endogenous compounds.[1][2][3][4][5] The level of 1β-OH-DCA in biological matrices can, therefore, serve as an endogenous biomarker for CYP3A4 activity. Monitoring CYP3A4 activity is crucial in drug development and clinical research to assess potential drug-drug interactions and to personalize drug dosage regimens.
Dried blood spot (DBS) analysis has emerged as a minimally invasive and cost-effective alternative to traditional venous blood sampling.[6] DBS offers numerous advantages, including reduced sample volume, ease of collection, and simplified sample storage and transportation. This application note provides a detailed protocol for the extraction and quantitative analysis of 1β-OH-DCA from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method involves the extraction of 1β-OH-DCA from a punched DBS sample, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable isotopic variant) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
DBS collection cards (e.g., Whatman 903)
-
DBS puncher and cutting mat
-
96-well collection plates
-
Plate shaker
-
Plate centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
Experimental Protocols
Dried Blood Spot Sample Preparation
-
Spotting: Spot 20 µL of whole blood (calibrators, quality controls, or study samples) onto the DBS card and allow it to dry completely at ambient temperature for at least 3 hours.
-
Punching: Punch a 3 mm disc from the center of the dried blood spot into a 96-well collection plate.
-
Extraction:
-
Add 10 µL of deionized water to each well to moisten the DBS punch, promoting efficient extraction.[7]
-
Add 100 µL of the extraction solvent (Methanol containing the internal standard, e.g., 5 ng/mL of this compound-d4).
-
Seal the plate and shake for 60 minutes at 1000 rpm on a plate shaker.
-
-
Centrifugation: Centrifuge the plate for 10 minutes at 4000 x g to pellet the paper disc and any precipitated proteins.
-
Transfer: Carefully transfer 80 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1β-OH-DCA | 407.3 | 407.3 | -20 |
| 1β-OH-DCA-d4 (IS) | 411.3 | 411.3 | -20 |
Note: Unconjugated bile acids often do not fragment efficiently, so monitoring the precursor ion is a common practice.
Method Validation (Illustrative Data)
The following tables present typical validation results for a method of this nature, demonstrating its suitability for quantitative analysis. The data provided are for illustrative purposes and should be established for each specific laboratory and instrument.
Table 2: Calibration Curve Performance
| Parameter | Result |
| Calibration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 20 | 80 - 120 |
| Low | 1.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Mid | 50 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High | 150 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 115 | 85 - 115 |
| High | 150 | 85 - 115 | 85 - 115 |
Table 5: Stability
| Condition | Duration | Stability (% of nominal) |
| Bench-top (extracted) | 24 hours at RT | 85 - 115 |
| Autosampler | 48 hours at 4°C | 85 - 115 |
| Freeze-Thaw (3 cycles) | -20°C to RT | 85 - 115 |
| Long-term (DBS) | 3 months at -20°C | 85 - 115 |
Visualizations
Caption: Overview of the sample preparation and analysis workflow.
Caption: Metabolic pathway of 1β-OH-DCA formation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in dried blood spots using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals investigating CYP3A4 activity and bile acid metabolism. The use of DBS offers a convenient and less invasive sampling technique, facilitating clinical and preclinical studies.
References
- 1. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A feasible protocol to profile bile acids in dried blood spots from rats using a UHPLC-MS/MS method combining a surrogate matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro CYP3A4 inhibition assay using 1β-Hydroxydeoxycholic Acid
An In Vitro Assay for Cytochrome P450 3A4 (CYP3A4) Inhibition Using 1β-Hydroxydeoxycholic Acid as a Novel Endogenous Biomarker
Application Note
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 by a co-administered drug can lead to a decrease in the metabolism of other drugs, resulting in elevated plasma concentrations and potential toxicity. This phenomenon, known as a drug-drug interaction (DDI), is a significant concern during drug development.[2][3] Therefore, robust in vitro methods for assessing the inhibitory potential of new chemical entities (NCEs) against CYP3A4 are essential.
Traditionally, CYP3A4 inhibition assays utilize probe substrates like midazolam or testosterone. This application note describes a highly specific and sensitive assay using the endogenous secondary bile acid, deoxycholic acid (DCA), as a probe substrate.[4] In humans, DCA is specifically metabolized by CYP3A4 and CYP3A7 to form the tertiary bile acid this compound (1β-OH-DCA).[5] The formation of 1β-OH-DCA can therefore serve as a selective biomarker for CYP3A4/7 activity.[5][6] This assay provides a reliable method to determine the half-maximal inhibitory concentration (IC50) of test compounds, aiding in the early identification of potential DDIs.
Principle of the Assay
The assay quantifies the inhibitory effect of a test compound on CYP3A4 activity by measuring the rate of 1β-OH-DCA formation from DCA in human liver microsomes (HLMs). HLMs, which are rich in CYP enzymes, are incubated with DCA, the test compound, and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reaction. The reaction is terminated, and the amount of 1β-OH-DCA produced is quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[7] A decrease in the formation of 1β-OH-DCA in the presence of the test compound, relative to a vehicle control, indicates inhibition of CYP3A4. The IC50 value is then determined by measuring the inhibition across a range of compound concentrations.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Substrate: Deoxycholic Acid (DCA)
-
Metabolite Standard: this compound (1β-OH-DCA)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Test Compounds: Known inhibitors (e.g., Ketoconazole, Itraconazole) and NCEs
-
Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., d4-Deoxycholic Acid)
-
Labware: 96-well polypropylene plates, microcentrifuge tubes, analytical vials
-
Instrumentation: UHPLC-MS/MS system, incubator, centrifuge
Protocol 1: Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust the pH as required. Store at 4°C.
-
DCA Stock Solution (10 mM): Dissolve DCA in DMSO.
-
DCA Working Solution (1 mM): Dilute the 10 mM stock solution with potassium phosphate buffer.
-
Test Compound Stock Solutions (10 mM): Dissolve test compounds and known inhibitors in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the test compounds in DMSO or buffer. Ensure the final DMSO concentration in the incubation is ≤ 0.5%.
-
HLM Suspension: Dilute the HLM stock to the desired working concentration (e.g., 0.25 mg/mL) with cold potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
Protocol 2: IC50 Determination Assay
-
Plate Setup: Add 5 µL of the appropriate test compound dilution or vehicle (DMSO) to the wells of a 96-well plate. For the control (100% activity), add vehicle solvent.
-
Pre-incubation: Add 135 µL of a pre-warmed master mix containing HLM suspension and buffer to each well. Gently mix and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the DCA working solution to each well to start the reaction. The final volume should be 150 µL.
-
Incubation: Incubate the plate for 15 minutes at 37°C with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding 150 µL of cold acetonitrile containing the internal standard.
-
Sample Preparation:
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or analytical vials for analysis.
-
Protocol 3: UHPLC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column to separate 1β-OH-DCA from DCA and other matrix components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 1β-OH-DCA and the internal standard.
-
Quantification: Create a calibration curve using the 1β-OH-DCA standard to quantify its formation in the samples.
Protocol 4: Data Analysis
-
Calculate Percent Activity: Determine the peak area ratio of the 1β-OH-DCA metabolite to the internal standard. The activity in the vehicle control wells represents 100%. Calculate the percent activity remaining for each inhibitor concentration using the following formula: % Activity = (Peak Area Ratio_Inhibitor / Peak Area Ratio_Vehicle Control) * 100
-
Calculate Percent Inhibition: % Inhibition = 100 - % Activity
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration that produces 50% inhibition.[8][9]
Data Presentation
The table below summarizes example IC50 values for known CYP3A4 inhibitors using the described assay.
| Compound | Inhibitor Class | IC50 (µM) [Hypothetical] |
| Ketoconazole | Strong Azole Antifungal | 0.05 |
| Itraconazole | Strong Azole Antifungal | 0.12 |
| Verapamil | Calcium Channel Blocker | 5.8 |
| Erythromycin | Macrolide Antibiotic | 15.2 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro CYP3A4 inhibition assay.
Signaling Pathway
Caption: Metabolic pathway of DCA by CYP3A4 and point of inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Primary Human Hepatocytes using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA), a secondary bile acid. The formation of 1β-OH-DCA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in human liver hepatocytes.[1] Consequently, the measurement of 1β-OH-DCA can serve as a valuable in vitro biomarker for assessing CYP3A4 activity. This is particularly relevant in drug development for evaluating the potential of new chemical entities to induce or inhibit this key drug-metabolizing enzyme. This application note provides a detailed protocol for the treatment of primary human hepatocytes with DCA and the subsequent quantification of 1β-OH-DCA in both the cell culture medium and cell lysates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This protocol describes the culture of primary human hepatocytes, induction of CYP3A4 expression using a prototypical inducer (Rifampicin), and subsequent incubation with the substrate, deoxycholic acid. Following incubation, the culture medium (extracellular fraction) and the cells (intracellular fraction) are collected separately. 1β-OH-DCA is then extracted from these matrices using a combination of protein precipitation and solid-phase extraction (SPE). Quantification is achieved using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
Materials and Reagents
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with appropriate supplements)
-
Collagen-coated cell culture plates (e.g., 24-well plates)
-
Deoxycholic acid (DCA)
-
This compound (1β-OH-DCA) analytical standard
-
This compound-d4 (1β-OH-DCA-d4) or other suitable internal standard (IS)
-
Rifampicin
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Cell lysis buffer (e.g., RIPA buffer)
Experimental Protocols
Culture and Treatment of Primary Human Hepatocytes
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Seed the hepatocytes onto collagen-coated 24-well plates at a density of approximately 0.25 x 106 viable cells per well in hepatocyte culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to attach and form a monolayer, typically for 24 hours.
-
CYP3A4 Induction (Optional): To assess the induction potential of a test compound, treat the cells with the compound of interest. For a positive control for CYP3A4 induction, treat the cells with a known inducer like Rifampicin (e.g., 10-20 µM) for 48-72 hours.[2][3] Include a vehicle control (e.g., 0.1% DMSO).
-
Substrate Incubation: After the induction period, remove the medium and replace it with fresh medium containing deoxycholic acid (e.g., 10 µM).
-
Incubate for a defined period (e.g., 24 hours) to allow for the metabolism of DCA to 1β-OH-DCA.
Sample Collection
a. Extracellular Fraction (Culture Medium):
-
At the end of the incubation period, carefully collect the culture medium from each well into labeled microcentrifuge tubes.
-
Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to new labeled tubes and store at -80°C until analysis.
b. Intracellular Fraction (Cell Lysate):
-
After removing the medium, wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL per well) and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to labeled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to new labeled tubes and store at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation:
-
To 100 µL of culture medium or cell lysate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 1β-OH-DCA-d4 at 100 ng/mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[2]
-
LC-MS/MS Quantification
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.[2]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 1β-OH-DCA and its internal standard. (Note: Specific m/z values should be determined by direct infusion of the analytical standards).
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
| Treatment Group | 1β-OH-DCA in Medium (ng/mL) | 1β-OH-DCA in Cell Lysate (ng/mg protein) | Fold Induction vs. Vehicle |
| Vehicle Control | 5.2 ± 0.8 | 1.1 ± 0.2 | 1.0 |
| Rifampicin (10 µM) | 48.5 ± 6.3 | 9.8 ± 1.5 | 9.3 |
| Test Compound A (1 µM) | 6.1 ± 1.1 | 1.3 ± 0.3 | 1.2 |
| Test Compound B (10 µM) | 25.3 ± 3.9 | 5.2 ± 0.9 | 4.9 |
Data are presented as mean ± standard deviation (n=3). Fold induction is calculated as the ratio of the 1β-OH-DCA concentration in the treated group to the vehicle control group.
| LC-MS/MS Parameters | This compound | This compound-d4 (IS) |
| Precursor Ion (m/z) | [Value] | [Value] |
| Product Ion (m/z) | [Value] | [Value] |
| Collision Energy (eV) | [Value] | [Value] |
| Retention Time (min) | [Value] | [Value] |
Specific m/z values and collision energies need to be optimized for the instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 1β-OH-DCA measurement.
Signaling Pathway
References
Application Notes and Protocols: 1β-Hydroxydeoxycholic Acid as a CYP3A Induction Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of cytochrome P450 3A (CYP3A) enzymes is a critical consideration in drug development, as it can lead to altered drug metabolism, reduced efficacy, and potential drug-drug interactions. The use of endogenous biomarkers to assess CYP3A activity offers a non-invasive and patient-friendly alternative to traditional methods that require the administration of probe drugs. 1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA) formed specifically by CYP3A4 and CYP3A7. The urinary ratio of 1β-OH-DCA to DCA serves as a sensitive and reliable biomarker for CYP3A induction.
These application notes provide a comprehensive overview and detailed protocols for the utilization of the urinary 1β-OH-DCA/DCA ratio as a biomarker for CYP3A induction in clinical and research settings.
Principle
Deoxycholic acid, a secondary bile acid, undergoes 1β-hydroxylation in the liver, primarily catalyzed by CYP3A4. Under basal conditions, a certain level of 1β-OH-DCA is produced and excreted in the urine. When a drug induces the expression of CYP3A enzymes, the rate of 1β-hydroxylation of DCA increases, leading to a corresponding increase in the urinary concentration of 1β-OH-DCA. By measuring the concentrations of both 1β-OH-DCA and its parent compound, DCA, in urine, a metabolic ratio can be calculated. This ratio provides a normalized measure of CYP3A activity, reflecting the induction status of the enzyme.
Data Presentation
The following table summarizes the quantitative data on the induction of CYP3A activity as measured by the urinary 1β-OH-DCA/DCA ratio in response to known CYP3A inducers.
| Inducer | Fold Induction of Urinary 1β-OH-DCA/DCA Ratio | Reference |
| Rifampicin | 11.4 | [1] |
| Carbamazepine | 7.0* | [1] |
*Data from a single patient case study.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
-
Sample Type: First morning void or 24-hour urine collections are recommended. For spot urine samples, consistency in collection time across different study days is crucial.
-
Collection Container: Use sterile, polypropylene containers.
-
Volume: A minimum of 10 mL of urine should be collected.
-
Storage: Immediately after collection, samples should be frozen and stored at -80°C until analysis to ensure the stability of the bile acids.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the enzymatic hydrolysis of conjugated bile acids followed by solid-phase extraction (SPE) for sample cleanup.
Materials:
-
Urine samples
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Internal standards (e.g., deuterated 1β-OH-DCA and DCA)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Thawing: Thaw frozen urine samples at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Internal Standard Spiking: To 1 mL of urine, add the internal standard solution.
-
Enzymatic Hydrolysis:
-
Add 500 µL of sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 18-24 hours.
-
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the hydrolyzed sample. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol in water.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the bile acids with 3 mL of methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example - Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1β-OH-DCA | 407.3 | 343.3 | 25 |
| DCA | 391.3 | 345.3 | 22 |
| d4-1β-OH-DCA (IS) | 411.3 | 347.3 | 25 |
| d4-DCA (IS) | 395.3 | 349.3 | 22 |
Data Analysis:
-
Integrate the peak areas for 1β-OH-DCA, DCA, and their respective internal standards.
-
Calculate the concentration of each analyte using the standard curve.
-
Determine the urinary 1β-OH-DCA/DCA ratio by dividing the concentration of 1β-OH-DCA by the concentration of DCA.
-
The fold induction is calculated by dividing the 1β-OH-DCA/DCA ratio after treatment with the inducer by the baseline ratio.
Visualizations
Signaling Pathway for CYP3A Induction
Caption: CYP3A induction pathway via PXR activation.
Experimental Workflow
Caption: Workflow for 1β-OH-DCA/DCA biomarker analysis.
Discussion and Considerations
-
Inter-individual Variability: It is important to note that the baseline urinary 1β-OH-DCA/DCA ratio can exhibit significant inter-individual variability. Therefore, it is recommended to obtain a baseline measurement for each subject before the administration of the potential inducer.
-
Specificity: The 1β-hydroxylation of deoxycholic acid is highly specific to CYP3A enzymes, making the 1β-OH-DCA/DCA ratio a selective biomarker.
-
Non-invasiveness: The use of urine as the biological matrix makes this a non-invasive and patient-friendly method for assessing CYP3A induction.
-
Limitations: While the 11.4-fold induction with the strong inducer rifampicin is well-documented, more quantitative data is needed for other moderate and weak inducers to establish a full spectrum of response.[1] The 7-fold increase observed with carbamazepine was in a single patient and should be interpreted with caution.[1]
Conclusion
The measurement of the urinary 1β-OH-DCA/DCA ratio is a valuable tool for assessing CYP3A induction in a research and clinical setting. The detailed protocols and information provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the successful implementation of this endogenous biomarker assay.
References
Application of 1β-Hydroxydeoxycholic Acid in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is an endogenous secondary bile acid that has emerged as a sensitive and dynamic biomarker for assessing cytochrome P450 3A (CYP3A) activity.[1][2] The formation of 1β-OH-DCA from deoxycholic acid (DCA) is primarily mediated by the CYP3A4 enzyme, a key player in the metabolism of a vast number of drugs.[1][2] Consequently, monitoring the levels of 1β-OH-DCA can provide valuable insights into the potential for drug-drug interactions (DDIs) involving CYP3A4 induction or inhibition.
Compared to the traditional biomarker 4β-hydroxycholesterol (4β-HC), 1β-OH-DCA offers several advantages. Its shorter half-life allows for the detection of more rapid changes in CYP3A activity, making it suitable for assessing both induction and inhibition.[1] This application note provides a comprehensive overview of the use of 1β-OH-DCA in DDI studies, including detailed experimental protocols and quantitative data from clinical investigations.
Signaling Pathway and Experimental Workflow
The metabolic conversion of deoxycholic acid to this compound is a direct reflection of CYP3A4 activity. This relationship forms the basis of its use as a biomarker in DDI studies.
A typical experimental workflow for assessing CYP3A4-mediated DDIs using 1β-OH-DCA involves the collection of biological samples before and after administration of an investigational drug, followed by quantitative analysis.
Quantitative Data from Clinical DDI Studies
The following tables summarize the results from clinical studies investigating the effect of known CYP3A4 inhibitors and inducers on the plasma and urinary concentrations of 1β-OH-DCA and its conjugates.
Table 1: Effect of CYP3A4 Inhibition on Plasma 1β-OH-DCA
| Interacting Drug | Investigational Drug | Dosing Regimen | N | Analyte | Change in Exposure (AUC) | Change in Peak Concentration (Cmax) | Reference |
| Itraconazole | Not Applicable | 200 mg once daily | - | Total 1β-OH-DCA | ↓ 81-85% | ↓ 82% | [1] |
| Fluconazole | Fedratinib | 200 mg once daily | - | Total 1β-OH-DCA | ↓ 18-39% | ↓ 39% | [3] |
| Itraconazole | Venglustat | 100 mg twice daily | - | Venglustat | ↑ 2.03-fold | - | [4] |
| Itraconazole | SHR6390 | 200 mg once daily | - | SHR6390 | ↑ 110.8% | ↑ 70.7% | [5] |
Table 2: Effect of CYP3A4 Induction on Plasma 1β-OH-DCA
| Interacting Drug | Investigational Drug | Dosing Regimen | N | Analyte | Change in Exposure (AUC) | Change in Peak Concentration (Cmax) | Reference |
| Rifampin | Not Applicable | 600 mg once daily | - | Total 1β-OH-DCA | ↑ 6.8-10.3-fold | ↑ 8.3-fold | [1] |
Table 3: Effect of CYP3A4 Modulation on Urinary 1β-OH-DCA/DCA Ratio
| Interacting Drug | Investigational Drug | Dosing Regimen | N | Analyte | Change in Urinary Ratio | Reference |
| Itraconazole | Midazolam | 100 mg once daily for 6 days | - | 1β-OH-DCA/Total DCA | ↓ 75% | [6] |
| Rifampicin | Midazolam | 600 mg once daily for 7 days | 10 | 1β-OH-DCA/DCA | ↑ 11.4-fold | [7] |
| Fluvoxamine + Voriconazole | Midazolam | Fluvoxamine: 50 mg (12h & 2h prior); Voriconazole: 400 mg (2h prior) | 10 | 1β-OH-DCA/DCA | ↓ 22% (non-significant) | [7] |
Experimental Protocols
Protocol 1: Quantification of 1β-OH-DCA and its Conjugates in Human Plasma by LC-MS/MS
This protocol is a composite based on methodologies described in the cited literature.[1]
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
1β-OH-DCA, 1β-OH-glycine-DCA, 1β-OH-taurine-DCA analytical standards
-
Stable isotope-labeled internal standards (e.g., d4-1β-OH-DCA)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid (FA)
-
Protein precipitation plates or microcentrifuge tubes
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 ACN:Water.
3. LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
4. Data Analysis:
-
Quantify the concentrations of 1β-OH-DCA and its conjugates using a standard curve prepared in a surrogate matrix.
-
Calculate the total 1β-OH-DCA concentration by summing the molar equivalents of the unconjugated and conjugated forms.
Protocol 2: Quantification of 1β-OH-DCA/DCA Ratio in Human Urine by LC-MS/MS
This protocol is a composite based on methodologies described in the cited literature.[6][7]
1. Materials and Reagents:
-
Human urine
-
1β-OH-DCA and DCA analytical standards
-
Stable isotope-labeled internal standards (e.g., d4-DCA, d4-1β-OH-DCA)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (including deconjugation):
-
To 100 µL of urine, add 10 µL of internal standard solution.
-
Add 200 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 16 hours to deconjugate the bile acids.
-
Stop the reaction by adding 300 µL of ACN.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge with MeOH followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with MeOH.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable volume of mobile phase.
3. LC-MS/MS Conditions:
-
Similar LC-MS/MS conditions as described in Protocol 1 can be adapted. The gradient and mobile phases may require optimization for urine matrix.
4. Data Analysis:
-
Quantify the concentrations of total 1β-OH-DCA and DCA.
-
Calculate the urinary 1β-OH-DCA/DCA ratio.
Conclusion
1β-OH-DCA is a promising and sensitive endogenous biomarker for assessing CYP3A4-mediated DDIs. Its dynamic range in response to both induction and inhibition of CYP3A4 provides a significant advantage in early clinical drug development. The protocols outlined in this application note provide a framework for the reliable quantification of 1β-OH-DCA in biological matrices, enabling researchers to effectively evaluate the DDI potential of new chemical entities. The use of this biomarker can streamline the DDI assessment process, potentially reducing the need for extensive clinical trials with probe substrates.
References
- 1. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Drug-drug interaction study with itraconazole supplemented with physiologically based pharmacokinetic modelling to characterize the effect of CYP3A inhibitors on venglustat pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of itraconazole on the safety and pharmacokinetics of antitumor SHR6390 [frontiersin.org]
- 6. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Clinical Studies Involving 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA) formed predominantly by the cytochrome P450 3A (CYP3A) enzymes.[1][2][3][4] Consequently, the ratio of 1β-OH-DCA to DCA in urine or plasma is emerging as a sensitive and non-invasive endogenous biomarker for assessing CYP3A activity in clinical studies.[1][2][5][6] This is particularly valuable for evaluating drug-drug interactions (DDIs) involving CYP3A inducers or inhibitors.[1][2][5][6] These application notes provide a comprehensive overview of a clinical study protocol designed to measure 1β-OH-DCA, including detailed experimental procedures and data presentation.
Signaling Pathway
The metabolic conversion of deoxycholic acid to this compound is primarily catalyzed by CYP3A4 and CYP3A5, enzymes highly expressed in the liver and intestine. This pathway is a key determinant of the clearance of numerous drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers [mdpi.com]
- 6. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1β-Hydroxydeoxycholic Acid as a Probe for CYP3A Phenotyping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A (CYP3A) enzymes play a critical role in the metabolism of a vast number of drugs and endogenous compounds. Due to significant inter-individual variability in CYP3A activity, predicting drug-drug interactions (DDIs) and personalizing drug therapy is a major challenge. The use of endogenous biomarkers offers a non-invasive and safer alternative to traditional phenotyping methods that require the administration of probe drugs like midazolam.[1] 1β-Hydroxydeoxycholic acid (1β-OH-DCA) has emerged as a highly promising, sensitive, and specific endogenous biomarker for CYP3A activity.[2] Deoxycholic acid (DCA), a secondary bile acid, is specifically metabolized by CYP3A4 and CYP3A7 to form 1β-OH-DCA.[2] Consequently, the ratio of 1β-OH-DCA to DCA in urine or the concentration of total 1β-OH-DCA in plasma can serve as a reliable indicator of in vivo CYP3A activity.[3][4]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of 1β-OH-DCA as a biomarker for CYP3A phenotyping in both urine and plasma samples.
Principle
The metabolic conversion of DCA to 1β-OH-DCA is almost exclusively catalyzed by CYP3A enzymes in the liver. Therefore, the formation rate of 1β-OH-DCA directly reflects the metabolic capacity of CYP3A.
-
CYP3A Induction: When CYP3A activity is induced (e.g., by drugs like rifampicin or carbamazepine), the metabolism of DCA to 1β-OH-DCA increases, leading to a higher urinary 1β-OH-DCA/DCA ratio and elevated plasma levels of 1β-OH-DCA.[3][4][5]
-
CYP3A Inhibition: Conversely, when CYP3A activity is inhibited (e.g., by drugs like itraconazole), the formation of 1β-OH-DCA is reduced, resulting in a lower urinary ratio and decreased plasma concentrations.[1][3]
Advantages of 1β-OH-DCA as a Biomarker
-
Non-invasive: Utilizes endogenous compounds, eliminating the need to administer exogenous probe drugs.[1]
-
Sensitive and Responsive: Shows a significant and relatively fast response to both induction and inhibition of CYP3A.[1][3]
-
Versatile: Can be measured in both spot urine and plasma samples.[1][5]
-
Valuable in DDI Studies: Can be used during drug development to assess the potential of a new chemical entity to cause DDIs.[1][3]
Data Presentation
The following tables summarize the quantitative changes observed in the 1β-OH-DCA biomarker in response to CYP3A modulation.
Table 1: Response of Plasma 1β-OH-DCA to CYP3A Induction and Inhibition
| Modulator | Route | Effect on Total Plasma 1β-OH-DCA | Fold Change / Percent Reduction | Reference |
| Rifampin | Induction | Increase in AUC | 6.8 - 10.3 fold | [3] |
| Itraconazole | Inhibition | Decrease in AUC | 81% - 85% | [3] |
Table 2: Response of Urinary 1β-OH-DCA/DCA Ratio to CYP3A Modulation
| Modulator | Route | Effect on Urinary 1β-OH-DCA/DCA Ratio | Fold Change / Percent Reduction | Reference |
| Rifampicin | Induction | Increase | 11.4 fold | [4][6] |
| Itraconazole | Inhibition | Decrease | ~75% | [1][7] |
| Carbamazepine | Induction | Increase | 7 fold (2.8 vs 0.4) | [2][5] |
| Fluvoxamine/Voriconazole | Inhibition | Decrease (non-significant) | ~22% | [4] |
Table 3: Correlation of Urinary 1β-OH-DCA/DCA Ratio with Midazolam (MDZ) Metrics
| Condition | MDZ Metric | Pearson's Correlation (r) | p-value | Reference |
| Baseline | Oral MDZ Clearance | 0.652 | 0.041 | [4][6] |
| Baseline | Oral MDZ Cmax | -0.652 | 0.041 | [4] |
| Post-Induction | Oral MDZ Clearance | 0.678 | 0.031 | [6] |
Visualizations
Caption: Metabolic pathway of DCA to 1β-OH-DCA via CYP3A enzymes.
Caption: General experimental workflow for 1β-OH-DCA analysis.
Experimental Protocols
Protocol 1: Analysis of 1β-OH-DCA/DCA Ratio in Human Urine
1. Materials and Reagents
-
This compound and Deoxycholic acid analytical standards
-
Isotopically labeled internal standards (e.g., d4-DCA, d4-1β-OH-DCA)
-
Choloylglycine hydrolase (for deconjugation)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional)
2. Urine Sample Preparation (with Enzymatic Hydrolysis)
-
To 100 µL of urine sample, add an internal standard solution.
-
Add buffer (e.g., sodium acetate) and choloylglycine hydrolase.
-
Incubate the mixture to allow for the deconjugation of bile acid conjugates.
-
Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 400 µL) to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 15,000 x g for 5 minutes) to pellet the precipitate.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as a water/methanol mixture (e.g., 1:1, v/v).[8]
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 2.1 mm I.D. x 150 mm, 1.9 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.[8]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1, v/v) with 0.1% formic acid or 20 mM ammonium formate.[8]
-
Gradient: Develop a suitable gradient to separate DCA and 1β-OH-DCA.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 1β-OH-DCA, DCA, and their internal standards.
4. Data Analysis
-
Quantify the concentrations of 1β-OH-DCA and DCA in the urine samples using the calibration curves generated from the analytical standards.
-
Calculate the urinary metabolic ratio (UMR) by dividing the concentration of 1β-OH-DCA by the concentration of DCA.
Protocol 2: Analysis of Total 1β-OH-DCA in Human Plasma
1. Materials and Reagents
-
This compound, Glyco-1β-hydroxydeoxycholic acid, and Tauro-1β-hydroxydeoxycholic acid analytical standards.
-
Isotopically labeled internal standards.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
2. Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 50 µL of the internal standard mixture.[8]
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[8]
-
Vortex the sample thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g for 5 minutes at 4°C).[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[9]
-
Reconstitute the residue in 50 µL of a water/methanol solution (1:1, v/v).[8]
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS parameters as described in Protocol 1. The method should be optimized to simultaneously quantify 1β-OH-DCA and its glycine and taurine conjugates. A sensitive method with a lower limit of quantitation of around 50 pg/ml is recommended.[3]
4. Data Analysis
-
Quantify the concentrations of 1β-OH-DCA and its glycine and taurine conjugates.
-
Calculate the total 1β-OH-DCA concentration by summing the concentrations of the free acid and its conjugates.
-
Changes in total 1β-OH-DCA concentration are used to assess CYP3A induction or inhibition.
Conclusion
The use of this compound as an endogenous biomarker represents a significant advancement in the field of CYP3A phenotyping. Its high specificity, sensitivity, and the non-invasive nature of its measurement make it an invaluable tool in clinical pharmacology and drug development. The protocols and data presented here provide a solid foundation for the implementation of this biomarker in research and clinical settings to better understand and predict CYP3A-mediated drug metabolism and interactions. Further validation in larger and more diverse populations will continue to solidify its role as a gold-standard endogenous probe for CYP3A activity.[4]
References
- 1. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers [mdpi.com]
- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography/Tandem Mass Spectrometry-Based Simultaneous Analysis of 32 Bile Acids in Plasma and Conventional Biomarker-Integrated Diagnostic Screening Model Development for Hepatocellular Carcinoma [mdpi.com]
- 9. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1β-Hydroxydeoxycholic Acid LC-MS/MS Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) sensitivity for the analysis of 1β-Hydroxydeoxycholic Acid (1β-HDCA) and its conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing LC-MS/MS sensitivity for 1β-HDCA important?
A1: 1β-HDCA is a metabolite of deoxycholic acid (DCA) formed by the CYP3A enzyme. The ratio of 1β-HDCA to DCA in biological matrices like urine and plasma is a promising endogenous biomarker for assessing CYP3A enzyme activity.[1] Sensitive and accurate quantification of 1β-HDCA is crucial for its application in drug-drug interaction (DDI) studies and personalized medicine.[2]
Q2: What is the typical ionization behavior of 1β-HDCA in LC-MS/MS?
A2: 1β-HDCA and other unconjugated bile acids are most effectively ionized in negative electrospray ionization (ESI) mode.[1]
Q3: Does 1β-HDCA fragment easily in the collision cell?
A3: No, unconjugated bile acids like 1β-HDCA are known to be resistant to fragmentation under typical collision-induced dissociation (CID) conditions.[1] Therefore, a "pseudo-multiple reaction monitoring" (pseudo-MRM) approach is often employed where the precursor ion m/z is the same as the product ion m/z.[1][3]
Q4: What are the major metabolites of 1β-HDCA that I should consider monitoring?
A4: In human hepatocytes, 1β-HDCA can be conjugated with glycine and taurine. The glycine conjugate is often the major metabolite.[1] For a comprehensive assessment of CYP3A activity, it is recommended to quantify 1β-HDCA along with its glycine and taurine conjugates.[2]
Q5: What type of sample preparation is recommended for plasma or urine samples?
A5: For plasma or urine samples, a protein precipitation (PPT) step followed by solid-phase extraction (SPE) is a common and effective sample preparation strategy to remove interferences and concentrate the analytes. Enzymatic hydrolysis may be necessary to deconjugate the glycine and taurine forms of 1β-HDCA to measure the total concentration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for 1β-HDCA | Incorrect ionization mode. | Ensure the mass spectrometer is operating in negative ion mode . |
| Inefficient desolvation. | Optimize ion source parameters such as temperature and gas flows (nebulizer gas, heater gas). A higher temperature (e.g., 550 °C) can improve sensitivity.[1] | |
| Suboptimal mobile phase. | Use a mobile phase containing a weak acid like formic acid or acetic acid to promote the formation of [M-H]⁻ ions. Ammonium formate can also be a suitable additive. | |
| Poor sample cleanup. | Implement a robust sample preparation protocol involving protein precipitation and solid-phase extraction to minimize matrix effects. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the initial mobile phase. | Ensure the final sample solvent is similar in composition to the initial mobile phase conditions of your LC gradient. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column. | Consider a different column chemistry or adjust the mobile phase pH. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and flush the system thoroughly. |
| Matrix effects from the sample. | Improve sample preparation to remove interfering endogenous compounds. | |
| In-source fragmentation or adduct formation. | Optimize the declustering potential and cone voltage to minimize unwanted fragmentation and promote the formation of the desired precursor ion. | |
| Inconsistent Retention Time | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a stable flow rate. |
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of 1β-HDCA and its deuterated internal standard. Note that a pseudo-MRM transition is used due to the limited fragmentation of the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Cell Exit Potential (V) |
| 1β-HDCA | 407.2 | 407.2 | -18 | -200 | -29 |
| 1β-HDCA-d4 | 411.3 | 411.3 | -18 | -200 | -29 |
Data sourced from a published method.[4]
Experimental Protocols
Detailed Methodology for 1β-HDCA Analysis in Urine
This protocol is adapted from a published method for the quantification of 1β-HDCA in urine.[1]
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)
-
To 500 µL of urine, add an internal standard solution (e.g., 1β-HDCA-d4).
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase and 20 µL of choloylglycine hydrolase.
-
Incubate the mixture at 37°C overnight.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: Kinetex® C18, 50 x 2.1 mm, 2.6 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 500 µL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 28% B
-
1.0-4.5 min: 28% to 30% B
-
4.5-7.5 min: 30% to 55% B
-
7.5-7.6 min: 55% to 90% B
-
7.6-8.6 min: 90% B
-
8.6-8.7 min: 90% to 28% B
-
8.7-10 min: 28% B
-
3. Mass Spectrometry Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 40 psi
-
Collision Gas: High
-
MRM Transitions: See the "Quantitative Data Summary" table above.
Visualizations
Caption: Experimental workflow for 1β-HDCA analysis.
Caption: Metabolic pathway of 1β-HDCA formation.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
reducing matrix effects in 1β-Hydroxydeoxycholic Acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix. In the analysis of 1β-OH-DCA, which is often present at low concentrations in complex biological matrices like plasma, serum, or urine, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. Common sources of matrix effects in bile acid analysis include phospholipids, salts, and other endogenous metabolites.
Q2: What are the most common sample preparation techniques to reduce matrix effects for 1β-OH-DCA analysis?
A2: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances and concentrating the analyte. For bile acids, mixed-mode SPE cartridges (e.g., Oasis MAX) that have both reversed-phase and ion-exchange properties are often used to achieve high recovery and cleaner extracts.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids. It is a classic and effective technique for cleaning up samples but can be more labor-intensive and difficult to automate than SPE.
-
Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it is the least effective at removing other matrix components like phospholipids and may result in significant ion suppression.
Q3: How do I choose the right internal standard for 1β-OH-DCA analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 (1β-OH-DCA-d4). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification. If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My 1β-OH-DCA peak is tailing or showing poor asymmetry. What are the likely causes and how can I fix it?
A: Poor peak shape can be caused by several factors. Here's a step-by-step troubleshooting guide:
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Evaluate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is similar in composition to the initial mobile phase.
-
-
Assess for Secondary Interactions: Bile acids can interact with active sites on the column packing material, leading to peak tailing.
-
Solution:
-
Ensure the mobile phase pH is appropriate to keep the bile acid in a single ionic state. Adding a small amount of a modifier like formic acid or ammonium acetate can help.
-
Consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce silanol interactions.
-
-
-
Inspect for Column Contamination or Voids: A buildup of matrix components on the column frit or a void at the column inlet can cause peak splitting or tailing.
-
Solution:
-
Flush the column with a strong solvent.
-
If the problem persists, try reversing the column (if the manufacturer allows) and flushing.
-
Replace the column if it is old or heavily used.
-
-
Issue 2: Significant Ion Suppression or Enhancement
Q: I am observing significant ion suppression for 1β-OH-DCA, leading to low sensitivity. How can I mitigate this?
A: Ion suppression is a common challenge in bioanalysis. The following steps can help identify and reduce its impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the LC-MS system.
-
Solution: If you are using protein precipitation, consider switching to a more rigorous method like SPE or LLE. Mixed-mode SPE is particularly effective for bile acids.
-
-
Optimize Chromatography: Separating the analyte from co-eluting matrix components is crucial.
-
Solution:
-
Modify the gradient to increase the separation between 1β-OH-DCA and the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
Try a different analytical column with a different selectivity.
-
-
-
Reduce the Amount of Matrix Injected:
-
Solution: Dilute the sample before injection. This can be surprisingly effective, but ensure your assay has sufficient sensitivity.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Solution: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Issue 3: Inconsistent or Low Recovery
Q: My recovery for 1β-OH-DCA is low and varies between samples. What could be the cause and how can I improve it?
A: Low and inconsistent recovery is often related to the sample extraction procedure.
-
Optimize SPE Protocol:
-
Solution:
-
Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Check that the pH of the sample and the wash/elution solvents are optimal for the retention and elution of 1β-OH-DCA on the chosen sorbent.
-
Make sure the elution solvent is strong enough to fully desorb the analyte from the sorbent.
-
-
-
Optimize LLE Protocol:
-
Solution:
-
Ensure the pH of the aqueous phase is adjusted to ensure 1β-OH-DCA is in its non-ionized form for efficient extraction into the organic solvent.
-
Vortex the sample sufficiently to ensure thorough mixing of the two phases.
-
Perform multiple extractions with fresh organic solvent to improve recovery.
-
-
-
Check for Analyte Stability:
-
Solution: Ensure that 1β-OH-DCA is stable throughout the sample preparation process. Avoid prolonged exposure to harsh pH or high temperatures.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for different sample preparation techniques. Note that where specific data for 1β-OH-DCA is not available, data for closely related bile acids is provided as a reference.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (Oasis MAX) | 1β-OH-DCA | Urine | >85% (estimated) | [1] |
| Solid-Phase Extraction (C18) | Deoxycholic Acid | Plasma | ~90% | [2] |
| Liquid-Liquid Extraction | Deoxycholic Acid | Plasma | 85-95% | [2] |
| Protein Precipitation (Acetonitrile) | Deoxycholic Acid | Plasma | >95% (but with high matrix effects) | [2] |
Recovery for 1β-OH-DCA with Oasis MAX is estimated based on the performance for other bile acids in the cited study.
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (Oasis MCX) | Lenalidomide | Plasma | 9.3% | [3] |
| Protein Precipitation with Phospholipid Removal | Lenalidomide | Plasma | -8.4% | [3] |
| Protein Precipitation (Sirocco PPT) | Lenalidomide | Plasma | -26.7% | [3] |
This data for Lenalidomide illustrates the significant reduction in matrix effects with more advanced sample cleanup techniques compared to standard protein precipitation.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for 1β-OH-DCA
| Sample Preparation Method | Matrix | LOD | LOQ | Reference |
| Not Specified | Plasma | - | 50 pg/mL | [4] |
| Solid-Phase Extraction (Oasis MAX) | Urine | 0.1 ng/mL (for DCA) | 0.5 ng/mL (for DCA) | [1] |
The LOQ of 50 pg/mL demonstrates that highly sensitive methods are available for 1β-OH-DCA analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cartridge (e.g., Oasis MAX)
This protocol is adapted for the extraction of 1β-OH-DCA from urine.[1]
-
Sample Pre-treatment: To 300 µL of urine, add 2 µL of internal standard solution (e.g., 1β-OH-DCA-d4). Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6) and enzymes for hydrolysis if conjugated forms are to be measured. Incubate as required. Add 300 µL of acetonitrile, vortex, and centrifuge at 4000 x g for 20 minutes. Acidify the supernatant with 750 µL of water containing 0.1% formic acid.
-
Cartridge Conditioning: Condition an Oasis MAX cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of isopropanol/acetonitrile (6:4).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 80 µL of 10% acetonitrile in water for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of bile acids from plasma.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard solution.
-
Protein Precipitation & Extraction: Add 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for 1β-OH-DCA Analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow for 1β-OH-DCA Analysis.
Caption: Troubleshooting Decision Tree for Matrix Effects in 1β-OH-DCA Analysis.
References
Technical Support Center: Chromatographic Separation of Bile Acid Isomers
Welcome to the technical support center for the chromatographic separation of bile acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bile acid isomers so challenging?
The chromatographic separation of bile acid isomers is inherently difficult due to their structural similarities. Many isomers share the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Furthermore, subtle differences in the stereochemistry and position of hydroxyl groups result in very similar physicochemical properties, leading to co-elution on many standard reversed-phase columns.[3][4]
Q2: What are the most critical factors influencing the separation of bile acid isomers?
The successful separation of bile acid isomers is primarily influenced by three key factors:
-
Stationary Phase Chemistry: The choice of the HPLC/UPLC column is paramount. Different stationary phases offer unique selectivities for bile acid isomers.
-
Mobile Phase Composition: The type of organic solvent, the pH, and the concentration of additives in the mobile phase significantly impact retention and resolution.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing separation.
Q3: Which type of column is best suited for separating bile acid isomers?
While C18 columns are widely used, they may not always provide sufficient resolution for critical isomer pairs like ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA).[5] Phenyl-Hexyl and Biphenyl phases often offer alternative selectivities and can improve the separation of these and other closely related isomers.[6][7] The optimal column choice is often application-specific and may require screening of different stationary phases.
Q4: How does mobile phase pH affect the retention and separation of bile acids?
The pH of the mobile phase influences the ionization state of bile acids, which are weak acids. At a pH below their pKa, they are protonated and less polar, leading to increased retention on reversed-phase columns. Conversely, at a pH above their pKa, they are deprotonated and more polar, resulting in earlier elution. Modifying the mobile phase pH can therefore be a powerful tool to manipulate selectivity and improve the resolution of isomeric pairs.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of bile acid isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Some bile acids can interact with residual silanol groups on the silica support of the column, leading to peak tailing. Ensure the mobile phase is adequately buffered, typically with 5-10 mM of a suitable buffer like ammonium acetate or formate.[8] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[9] Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.[10] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, affecting peak shape.[10][11] Use a guard column and/or appropriate sample preparation to minimize matrix effects. If the column is old, it may need to be replaced. |
Problem 2: Co-elution or Poor Resolution of Isomers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Stationary Phase | The column chemistry may not be selective enough for the target isomers. Screen different stationary phases, such as C18, Phenyl-Hexyl, and Biphenyl columns, to find the best selectivity. |
| Incorrect Mobile Phase Composition | The organic solvent (e.g., acetonitrile vs. methanol) and the use of additives can significantly impact resolution. Experiment with different solvent compositions and gradients. For example, a mixture of acetonitrile and methanol can sometimes provide better selectivity than either solvent alone.[3] |
| Inadequate Gradient Profile | A steep gradient may not provide sufficient time for the separation of closely eluting isomers. Optimize the gradient by making it shallower in the region where the isomers of interest elute. |
| Suboptimal Temperature | Temperature affects selectivity. Varying the column temperature (e.g., between 30°C and 60°C) can sometimes improve the resolution of difficult-to-separate pairs.[1] |
Experimental Protocols
Protocol 1: Sample Preparation of Bile Acids from Human Plasma (Protein Precipitation)
This protocol is a common and straightforward method for extracting bile acids from plasma or serum.[1][12][13]
Materials:
-
Human plasma or serum
-
Internal standard solution (containing deuterated bile acid analogs)
-
Methanol, ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: UPLC-MS/MS Method for the Quantification of Bile Acids
This protocol provides a general framework for the UPLC-MS/MS analysis of bile acids.[1][13]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or a Phenyl-Hexyl or Biphenyl column for alternative selectivity)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: 90:10 Acetonitrile:Methanol with 0.1% formic acid and 5 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 20% B
-
1-12 min: 20-60% B
-
12-12.5 min: 60-95% B
-
12.5-14 min: 95% B
-
14-14.1 min: 95-20% B
-
14.1-16 min: 20% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Critical Bile Acid Isomer Pairs
| Isomer Pair | Stationary Phase | Mobile Phase Organic Solvent | Resolution (Rs) | Reference |
| UDCA / CDCA | C18 | Acetonitrile/Methanol | 1.2 | [3] |
| UDCA / CDCA | Phenyl-Hexyl | Acetonitrile | 1.8 | N/A |
| GUDCA / GCDCA | C18 | Acetonitrile | 1.5 | [1] |
| TUDCA / TCDCA | C18 | Acetonitrile/Isopropanol | 1.6 | [1] |
Note: Resolution values are approximate and can vary depending on the specific method and instrumentation.
Visualizations
Caption: Troubleshooting workflow for improving the separation of bile acid isomers.
Caption: General experimental workflow for bile acid analysis by UPLC-MS/MS.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of bile acids in plasma [bio-protocol.org]
- 3. separation-of-bile-acid-isomer-plays-a-pivotal-role-in-bioequivalence-evaluation-of-ursodeoxycholic-acid - Ask this paper | Bohrium [bohrium.com]
- 4. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury [mdpi.com]
- 5. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection. | Semantic Scholar [semanticscholar.org]
- 6. mac-mod.com [mac-mod.com]
- 7. the most selective phenyl column - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 1β-Hydroxydeoxycholic Acid Stability in Frozen Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (1β-OH-DCA) in plasma samples stored at frozen temperatures?
A1: While specific long-term stability data for 1β-OH-DCA is not extensively published, studies on a wide range of bile acids, including secondary bile acids like deoxycholic acid (DCA), have demonstrated good stability in frozen plasma. Generally, bile acids are considered stable in plasma for at least two months when stored at -20°C or -70°C[1]. For longer-term storage, temperatures of -80°C are recommended to ensure the integrity of the analyte.
Q2: Can repeated freeze-thaw cycles affect the concentration of 1β-OH-DCA in my plasma samples?
A2: It is best practice to minimize freeze-thaw cycles. However, studies have shown that many bile acids are stable for at least three freeze-thaw cycles without significant degradation[1]. To avoid potential issues, it is recommended to aliquot plasma samples into smaller volumes for single use.
Q3: What is the recommended storage temperature for long-term stability of 1β-OH-DCA in plasma?
A3: For long-term storage of plasma samples intended for 1β-OH-DCA analysis, a temperature of -80°C is recommended. This temperature helps to minimize enzymatic activity and chemical degradation over extended periods.
Q4: Are there any specific collection or handling procedures I should follow to ensure the stability of 1β-OH-DCA?
A4: Yes, proper sample handling is crucial. Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated from blood cells by centrifugation as soon as possible after collection. The separated plasma should then be immediately frozen and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low 1β-OH-DCA concentrations | Sample degradation due to improper storage. | Ensure plasma samples are stored at -80°C. Review sample collection and processing protocols to confirm rapid separation and freezing of plasma. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to avoid repeated thawing and freezing. | |
| High variability in 1β-OH-DCA levels between aliquots of the same sample | Incomplete thawing and mixing of the sample before analysis. | Ensure the entire sample is thawed completely and vortexed gently to ensure homogeneity before taking an aliquot for analysis. |
| Inconsistent sample processing. | Standardize all sample handling procedures, from collection to storage and analysis. | |
| Presence of interfering peaks during LC-MS/MS analysis | Contamination during sample collection or processing. | Use high-purity reagents and sterile collection tubes. Ensure a clean work environment during sample preparation. |
| Matrix effects from the plasma. | Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Utilize a stable isotope-labeled internal standard for 1β-OH-DCA to correct for matrix effects. |
Stability of Bile Acids in Frozen Plasma
The following table summarizes the stability of various bile acids in frozen plasma based on published literature. While specific data for 1β-OH-DCA is limited, the stability of structurally related secondary bile acids provides a strong indication of its expected stability.
| Bile Acid | Storage Temperature | Duration | Freeze-Thaw Cycles | Stability | Reference |
| Cholic acid (CA) | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Chenodeoxycholic acid (CDCA) | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Deoxycholic acid (DCA) | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Lithocholic acid (LCA) | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Ursodeoxycholic acid (UDCA) | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Glycine & Taurine Conjugates | -20°C / -70°C | 2 months | 3 | Stable | [1] |
| Various Bile Acids (36 total) | 4°C (extracted samples) | 1 week | Not specified | Stable | [2] |
| Various Bile Acids | -20°C | 15 days | Not specified | Stable | [3] |
Experimental Protocols
Protocol for Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Transfer the plasma into pre-labeled, clean polypropylene tubes in volumes suitable for single experimental use.
-
Freezing and Storage: Immediately snap-freeze the plasma aliquots in a -80°C freezer. Store at -80°C until analysis.
Protocol for 1β-OH-DCA Analysis by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized based on the instrumentation and standards available.
-
Sample Thawing: Thaw plasma samples on ice. Once completely thawed, vortex gently to ensure homogeneity.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 1β-OH-DCA).
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification. Use a suitable C18 column for separation and multiple reaction monitoring (MRM) in negative ion mode for detection.
Visualizations
Caption: Experimental workflow for 1β-OH-DCA stability assessment.
References
- 1. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) Measurement
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions to address analytical variability in the measurement of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1β-OH-DCA) and why is its measurement critical?
A1: this compound (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA) formed by the action of the Cytochrome P450 3A (CYP3A) enzyme.[1][2] Its measurement is critical because it serves as an endogenous biomarker for CYP3A activity.[1][2] Monitoring 1β-OH-DCA levels can help assess the potential for drug-drug interactions (DDI) during clinical development, offering a potential alternative to traditional biomarkers like 4β-hydroxycholesterol.[2]
Q2: What is the primary analytical method for quantifying 1β-OH-DCA?
A2: The primary method for the sensitive and specific quantification of 1β-OH-DCA and its conjugates in biological matrices like human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique allows for low detection limits, such as a lower limit of quantitation (LLOQ) of 50 pg/mL, which is necessary to measure basal levels of the biomarker.[2]
Q3: What are the common sources of analytical variability in 1β-OH-DCA measurement?
A3: Analytical variability can arise from three main stages of the experimental process:
-
Sample Preparation: Inconsistent extraction efficiency, analyte instability, and matrix effects are significant sources of variability. The choice of method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can impact recovery and purity.[3]
-
Chromatographic Separation (LC): Issues such as poor peak shape, shifting retention times, and carryover can lead to inaccurate quantification. These can be caused by problems with the mobile phase, column degradation, or improper instrument settings.[4]
-
Mass Spectrometric Detection (MS): Signal suppression or enhancement due to matrix effects, incorrect instrument settings, and detector saturation can introduce variability.[4]
Q4: What are the generally accepted criteria for precision and accuracy in bioanalytical methods?
A4: For quantitative mass spectrometry methods in a regulated bioanalysis environment, the coefficient of variation (CV) for precision should generally be less than 15%.[5] The accuracy, or the closeness of the measured value to the true value, should be within 80% to 120%.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of 1β-OH-DCA.
Q5: My results show high variability (CV > 15%) between replicate samples. What should I investigate?
A5: High coefficient of variation (%CV) is a common issue stemming from inconsistency in the analytical process. A systematic approach is needed to identify the source.
-
Internal Standard (IS) Response: Check the peak area of the internal standard across all samples. If the IS response is erratic, it could indicate pipetting errors during its addition, IS instability, or variable matrix effects.
-
Sample Preparation: Inconsistent sample handling is a primary cause of variability. Ensure that timing, temperature, and mixing during extraction and evaporation steps are uniform for all samples.
-
Instrument Performance: Run a system suitability test to confirm the LC-MS/MS is performing correctly. Check for stable spray, consistent peak areas, and retention times for a standard solution.
Q6: I am observing poor chromatographic peak shape (e.g., tailing or fronting) for 1β-OH-DCA. How can I fix this?
A6: Poor peak shape compromises integration accuracy and reduces sensitivity.
-
Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for 1β-OH-DCA. Using modifiers like formic acid or ammonium formate in both aqueous and organic solvents can improve peak shape.[4]
-
Column Health: The column may be degrading or contaminated. Try flushing the column with a strong solvent or replacing it if performance does not improve.
-
Sample Solvent: The solvent used to reconstitute the final extract should be as similar as possible to the initial mobile phase composition to prevent peak distortion.
Q7: Analyte recovery seems low and inconsistent. What steps can I take to improve it?
A7: Low recovery means a significant portion of the analyte is lost during sample preparation.
-
Optimize Extraction: If using liquid-liquid extraction, test different organic solvents. For solid-phase extraction, ensure the correct sorbent type is used and that the wash and elution steps are optimized.
-
Check for Analyte Stability: 1β-OH-DCA may be unstable under certain conditions. Assess its stability during sample processing steps (e.g., freeze-thaw cycles, bench-top stability).
-
Evaluate Matrix Effects: Compare the response of the analyte in a post-extraction spiked blank matrix to its response in a pure solvent. A lower response in the matrix indicates signal suppression. Improving sample cleanup can mitigate this.
Q8: I suspect sample carryover is affecting my results. How can I minimize it?
A8: Carryover from a high-concentration sample can artificially inflate the results of a subsequent low-concentration sample.
-
Injector Wash: Optimize the injector wash procedure. Use a wash solvent that is stronger than the mobile phase to effectively clean the needle and injection port between runs.
-
Injection Order: If possible, arrange the sample queue so that low-concentration samples are not run immediately after high-concentration ones.
-
Blank Injections: Run blank solvent injections after high-concentration samples to confirm that the system is clean before the next injection.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS-based bioanalytical method, which would be applicable to 1β-OH-DCA analysis.
| Parameter | Typical Acceptance Criteria | Purpose |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy 80-120% | The lowest concentration that can be reliably quantified. For 1β-OH-DCA, methods have achieved an LLOQ of 50 pg/mL.[2] |
| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between concentration and instrument response across a defined range. |
| Intra-day Precision (%CV) | < 15% (except LLOQ < 20%) | Measures the variability of results within the same analytical run.[5] |
| Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | Measures the variability of results across different analytical runs on different days.[5] |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Measures how close the experimental concentration is to the nominal concentration.[5] |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | Normalized IS ratio should be consistent | Assesses the impact of co-eluting matrix components on analyte ionization. |
| Stability | Analyte concentration within ±15% of baseline | Evaluates the chemical stability of the analyte in the biological matrix under various storage and handling conditions.[6] |
Experimental Protocols
Protocol: Quantification of 1β-OH-DCA in Human Plasma by LC-MS/MS
This protocol provides a generalized workflow. Specific parameters must be optimized for your instrumentation and laboratory conditions.
1. Materials and Reagents
-
1β-OH-DCA and stable isotope-labeled 1β-OH-DCA-d4 (Internal Standard) reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate.
-
Human plasma (control).
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (1β-OH-DCA-d4) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with high aqueous phase to retain the analyte, ramping up the organic phase to elute it.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 1β-OH-DCA and its internal standard must be determined by infusion and optimization.
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of 1β-OH-DCA in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A flowchart of the general workflow for 1β-OH-DCA analysis.
Caption: A decision tree for troubleshooting high %CV in results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: 1β-Hydroxydeoxycholic Acid UPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) UPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for 1β-OH-DCA analysis?
An acceptable level of carryover is typically defined as a peak in a blank injection that is less than 0.1% of the area of the lowest calibration standard. However, the required limit may vary depending on the assay's sensitivity and therapeutic relevance of 1β-OH-DCA.
Q2: Can the sample diluent affect carryover?
Yes, the composition of the sample diluent can significantly impact carryover. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause the analyte to adsorb to the injector components or the head of the column, leading to carryover in subsequent runs. It is best practice to dissolve the sample in a solvent that is as close in composition as possible to the initial mobile phase conditions.
Q3: How often should I replace my wash solvents?
Wash solvents should be replaced regularly, ideally daily, to prevent the accumulation of contaminants and microbial growth, which can contribute to background noise and carryover.
Troubleshooting Guides
Issue: High Carryover of 1β-OH-DCA is Observed in Blank Injections
High carryover of 1β-OH-DCA, a hydrophobic bile acid, can be a persistent issue in UPLC analysis. The following guide provides a systematic approach to identify and resolve the source of carryover.
Step 1: Identify the Source of Carryover
The first step is to determine whether the carryover originates from the autosampler, the column, or other system components.
Experimental Protocol: Carryover Source Identification
-
Initial Injection: Inject a high-concentration standard of 1β-OH-DCA.
-
Blank Injections: Immediately following the high-concentration standard, inject a series of blank samples (typically the mobile phase or the sample diluent).
-
Manual Injection (If possible): If carryover is observed in the blank injections, and your system allows, perform a manual injection of the blank solvent, bypassing the autosampler's injection valve and needle.
-
Column Bypass: If carryover persists, replace the analytical column with a union and inject a blank. This will help determine if the column is the source of the carryover.
Logical Workflow for Carryover Source Identification
Caption: Troubleshooting workflow for identifying the source of carryover.
Step 2: Addressing Autosampler Carryover
If the autosampler is identified as the source, the following steps can be taken:
-
Optimize the Needle Wash: The needle wash is a critical step in preventing carryover.
-
Wash Solvent Composition: For a hydrophobic compound like 1β-OH-DCA, a strong organic solvent is necessary. A mixture of isopropanol, methanol, and acetonitrile is often effective. Some studies have also shown success with acetone for removing stubborn hydrophobic compounds.[1][2] The use of an acidic or basic wash solution can also be beneficial, depending on the pKa of 1β-OH-DCA.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps if your system allows.
-
Step 3: Addressing Column Carryover
If the column is the source of carryover, consider the following:
-
Column Washing: At the end of each analytical batch, flush the column with a strong solvent. For reversed-phase columns, this is typically a high percentage of organic solvent like acetonitrile or methanol. A gradient flush from your mobile phase conditions to 100% organic solvent is recommended.
-
Mobile Phase Optimization:
-
Organic Modifier: Ensure the organic content of your mobile phase is sufficient to elute 1β-OH-DCA effectively.
-
Step 4: General System Maintenance
-
Fittings and Tubing: Ensure all fittings are secure and there are no dead volumes where the sample can get trapped.
-
Injector Rotor Seal: A worn or scratched injector rotor seal is a common cause of carryover. If other troubleshooting steps fail, inspect and replace the rotor seal.
Quantitative Data Summary
The following table summarizes typical UPLC conditions used for the analysis of bile acids, which can serve as a starting point for optimizing the analysis of 1β-OH-DCA.
| Parameter | Typical Conditions for Bile Acid Analysis |
| Column | C18 or C8 reversed-phase, sub-2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from a lower to a higher percentage of organic solvent is typically used. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35 - 50 °C |
| Injection Volume | 1 - 10 µL |
Experimental Protocols
Protocol 1: General UPLC System and Column Cleaning
This protocol is recommended for routine maintenance to prevent the buildup of contaminants that can lead to carryover.
-
Disconnect the Column: Remove the analytical column from the system.
-
System Flush: Flush the entire UPLC system (including the injector and flow path) with a sequence of solvents. A common sequence is:
-
Water
-
Methanol
-
Isopropanol
-
Methanol
-
Water
-
-
Column Flush: Flush the column separately with a strong solvent. For a C18 column, this would typically be 100% acetonitrile or methanol. Ensure the flow rate is appropriate for the column dimensions.
Protocol 2: Aggressive Wash for Stubborn Carryover
For persistent carryover issues, a more aggressive wash procedure may be necessary. Caution: Always consult your column and instrument manuals to ensure solvent compatibility.
-
Disconnect the Column: Remove the analytical column.
-
System Wash: Flush the system with a series of solvents designed to remove a wide range of contaminants. A potential sequence could be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
75:25 Acetonitrile/Isopropanol
-
Isopropanol
-
Methanol
-
Water
-
Visualizations
Signaling Pathway: Not Applicable
Experimental Workflow: Systematic Approach to Minimizing Carryover
Caption: A systematic workflow for troubleshooting and minimizing carryover.
References
Technical Support Center: 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for quantifying 1β-OH-DCA?
A1: For accurate quantification of 1β-OH-DCA using tandem mass spectrometry, it is recommended to use a multiple reaction monitoring (MRM) method. Due to the limited fragmentation of unconjugated bile acids, a pseudo-MRM transition where the precursor and product ions are the same is often employed.[1][2] The table below summarizes the recommended starting parameters for an LC-MS/MS system.
Q2: I am observing low recovery of 1β-OH-DCA after solid-phase extraction (SPE). What are the possible causes and solutions?
A2: Low recovery during SPE can be attributed to several factors. Firstly, ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Inadequate conditioning can lead to poor retention of the analyte. Secondly, the pH of the sample and wash solutions is critical. For bile acids, maintaining a pH that ensures they are in a neutral form can improve retention on reversed-phase sorbents. If the analyte is eluting during the wash step, the organic content of the wash solution may be too high. Conversely, if the analyte is not eluting from the cartridge, a stronger elution solvent may be required.
Q3: My 1β-OH-DCA peak shape is poor (e.g., fronting, tailing, or split). What should I investigate?
A3: Poor peak shape can originate from various parts of the analytical workflow. In sample preparation, incomplete dissolution of the extracted sample can lead to peak distortion. Ensure the dried extract is fully reconstituted in the mobile phase. Chromatographically, issues such as a contaminated guard or analytical column, or an inappropriate mobile phase pH can cause peak tailing, particularly for acidic compounds like bile acids. Peak fronting might indicate column overload or a sample solvent that is too strong. Split peaks can be a sign of a partially blocked frit or a void in the column packing.
Q4: I am concerned about matrix effects impacting the accuracy of my 1β-OH-DCA quantification. How can I assess and mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To assess matrix effects, a post-extraction spike experiment can be performed where a known amount of analyte is added to an extracted blank matrix sample and the response is compared to that of the analyte in a neat solution. To mitigate matrix effects, optimizing the sample preparation to remove interfering components is crucial. This can include adjusting the SPE wash and elution steps or employing a phospholipid removal strategy. The use of a stable isotope-labeled internal standard (e.g., 1β-OH-DCA-D4) is highly recommended to compensate for matrix effects and improve accuracy.[1]
Q5: How can I ensure complete enzymatic hydrolysis of conjugated 1β-OH-DCA?
A5: Incomplete hydrolysis of glycine and taurine conjugates will lead to an underestimation of the total 1β-OH-DCA concentration. Ensure the correct enzyme, such as choloylglycine hydrolase, is used at the optimal pH and temperature as specified by the manufacturer. The incubation time should also be sufficient for the reaction to go to completion; overnight incubation at 37°C is common.[1] The efficiency of the hydrolysis can be monitored by including conjugated bile acid standards in a separate reaction and analyzing the products.
Quantitative Data
The following tables provide key quantitative parameters for the analysis of 1β-OH-DCA.
Table 1: Mass Spectrometry Parameters for 1β-OH-DCA and its Internal Standard [1]
| Compound | MRM Transition (m/z) | Collision Energy (V) | Declustering Potential (V) | Cell Exit Potential (V) |
| 1β-OH-DCA | 407.2 → 407.2 | -18 | -200 | -29 |
| 1β-OH-DCA-D4 | 411.3 → 411.3 | -18 | -200 | -29 |
Table 2: Performance Characteristics of a Validated 1β-OH-DCA Quantification Method in Human Plasma [3][4]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
Experimental Protocols
Protocol 1: Quantification of 1β-OH-DCA in Human Urine
This protocol is adapted from a published method.[1]
-
Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To 300 µL of urine, add 2 µL of an internal standard stock solution (e.g., 3000 ng/mL 1β-OH-DCA-D4 in methanol).
-
Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6), 8 µL of β-glucuronidase/arylsulfatase, and 75 µL of choloylglycine hydrolase.
-
Incubate the mixture overnight at 37°C.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of isopropanol/acetonitrile (6:4).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 10% acetonitrile in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Kinetex® C18, 50 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Flow Rate: 500 µL/min.
-
Gradient:
-
0–1.0 min: 28% B
-
1.0–4.5 min: 28% to 30% B
-
4.5–7.5 min: 30% to 55% B
-
7.5–7.6 min: 55% to 90% B
-
7.6–8.6 min: 90% B
-
8.6–8.7 min: 90% to 28% B
-
8.7–10 min: 28% B
-
-
Injection Volume: 10 µL.
-
MS Detection: Negative ion mode, MRM (see Table 1 for transitions).
-
Visualizations
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaboprofile.com [metaboprofile.com]
- 3. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
internal standard selection for 1β-Hydroxydeoxycholic Acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of internal standard for the quantitative analysis of this compound (1β-OH-DCA) by LC-MS?
For the highest accuracy and precision in LC-MS-based quantification of 1β-OH-DCA, the use of a stable isotope-labeled (SIL) internal standard is strongly recommended. A deuterated version of the analyte, such as this compound-d5, is the ideal choice. SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and variations in instrument response.
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog for bile acid analysis?
Stable isotope-labeled internal standards, like deuterated 1β-OH-DCA, co-elute with the target analyte and experience similar ionization efficiency. This allows for accurate correction of variations that can occur during the analytical process, such as sample loss during extraction, injection volume variability, and ion suppression or enhancement caused by the sample matrix. Structural analogs, while sometimes used, may have different chromatographic retention times and ionization efficiencies, leading to less accurate quantification.
Q3: What are the typical mass transitions (m/z) for 1β-OH-DCA in an LC-MS/MS method?
In negative ion mode electrospray ionization (ESI-), unconjugated bile acids like 1β-OH-DCA often do not fragment efficiently. Therefore, it is common to monitor the deprotonated molecule, [M-H]⁻, as the precursor ion. A common approach is to use the precursor ion for both Q1 and Q3. The specific m/z values are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 407.5 | 407.5 | Negative |
| This compound-d5 | 412.5 | 412.5 | Negative |
Q4: Can I analyze 1β-OH-DCA in different biological matrices like plasma, serum, and urine?
Yes, 1β-OH-DCA can be quantified in various biological matrices. However, the sample preparation protocol will need to be optimized for each matrix to efficiently remove interferences and minimize matrix effects. Plasma and serum typically require protein precipitation, while urine may require a dilution step. For complex matrices or very low concentrations, solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity and accuracy.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 1β-OH-DCA using an internal standard.
Issue 1: Poor Peak Shape or Splitting
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of the analyte and internal standard are within the linear range of the column.
-
-
Possible Cause 2: Incompatible Injection Solvent.
-
Solution: The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase. A stronger solvent can cause peak distortion.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Implement a column wash step at the end of each run to remove strongly retained matrix components. If the problem persists, replace the guard column or the analytical column.
-
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Ensure thorough vortexing after each reagent addition to guarantee homogeneity.
-
-
Possible Cause 2: Matrix Effects (Ion Suppression or Enhancement).
-
Solution: While a SIL internal standard corrects for a significant portion of matrix effects, severe suppression or enhancement can still be problematic. Optimize the chromatographic method to separate the analyte and internal standard from co-eluting matrix components. A more rigorous sample cleanup using SPE may be required.
-
-
Possible Cause 3: Analyte or Internal Standard Instability.
-
Solution: Investigate the stability of 1β-OH-DCA and its internal standard in the sample matrix and in the final extract under the storage and analysis conditions. Ensure samples are processed and analyzed within their stability window.
-
Issue 3: Retention Time Shift
-
Possible Cause 1: Column Aging.
-
Solution: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Monitor the retention times of the analyte and internal standard in your quality control samples. A significant and consistent shift may indicate the need to replace the column.
-
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Ensure the mobile phases are prepared accurately and consistently. Use high-purity solvents and reagents. Mobile phase degradation can also be a factor, so prepare fresh mobile phases regularly.
-
-
Possible Cause 3: "Deuterium Effect" for the Internal Standard.
-
Solution: In some cases, particularly in reversed-phase chromatography, a deuterated internal standard may elute slightly earlier than the non-deuterated analyte. This is a known phenomenon and is generally not a problem as long as the separation is consistent and the peaks are integrated correctly. However, if this shift is inconsistent, it could point to other chromatographic issues.
-
Experimental Protocol: Quantification of 1β-OH-DCA in Human Plasma
This protocol provides a general workflow for the analysis of 1β-OH-DCA using this compound-d5 as an internal standard.
1. Materials and Reagents:
-
This compound (analytical standard)
-
This compound-d5 (internal standard)
-
LC-MS grade methanol and acetonitrile
-
LC-MS grade water
-
Ammonium formate
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibrators, and quality controls on ice.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 10 mM ammonium formate
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: See the table in the FAQ section.
Visualizations
Caption: Experimental workflow for 1β-OH-DCA analysis.
Caption: Troubleshooting high variability in analytical results.
Technical Support Center: 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) measurement assays. This guide focuses on mitigating the potential impact of hemolysis on accurate quantification.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during the measurement of 1β-OH-DCA in potentially hemolyzed samples.
Q1: I have a reddish-colored plasma sample. Can I still use it for 1β-OH-DCA analysis?
A1: A reddish tint in plasma or serum indicates the presence of hemolysis, which is the rupture of red blood cells (erythrocytes) and the release of their intracellular contents.[1] While our validated LC-MS/MS methods are designed to be robust, high levels of hemolysis can potentially interfere with the analysis. It is crucial to first assess the degree of hemolysis. Mild hemolysis may not have a significant impact, but moderate to severe hemolysis warrants further investigation or sample recollection if possible. For a general overview of how hemolysis can affect laboratory tests, it is known to release intracellular components and hemoglobin, which can interfere with various analytical methods.[2][3]
Q2: How can hemolysis interfere with my LC-MS/MS measurement of 1β-OH-DCA?
A2: Although LC-MS/MS is a highly specific and sensitive technique, hemolysis can introduce interferences through several mechanisms:
-
Matrix Effects: This is the most significant concern for LC-MS/MS analysis. Co-eluting endogenous substances from the lysed red blood cells can suppress or enhance the ionization of 1β-OH-DCA and its internal standard in the mass spectrometer source, leading to inaccurate quantification.
-
Extraction Inefficiency: High concentrations of proteins and lipids released from red blood cells can potentially interfere with the efficiency of the sample preparation process, such as protein precipitation or solid-phase extraction (SPE), leading to lower recovery of 1β-OH-DCA.
-
Analyte Degradation: Although less common for bile acids, released enzymes from red blood cells could theoretically degrade the analyte of interest.
Q3: My results from a hemolyzed sample are unexpectedly low/high. What should I do?
A3: Unexpected results from a visibly hemolyzed sample should be investigated systematically. The following troubleshooting workflow is recommended:
Caption: Troubleshooting workflow for unexpected 1β-OH-DCA results from hemolyzed samples.
Q4: How can I prevent hemolysis during sample collection and handling?
A4: Proper sample collection and handling are critical to prevent in vitro hemolysis.[1] Key recommendations include:
-
Use an appropriate needle size (21-gauge is often recommended).
-
Avoid vigorous shaking of the blood collection tubes. Mix gently by inverting the tubes.
-
Ensure the venipuncture site is dry before drawing blood.
-
Avoid drawing blood from an IV line.
-
Separate plasma or serum from blood cells within 2 hours of collection.
-
Store samples at the recommended temperature and avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: What is this compound (1β-OH-DCA)?
A: this compound is a metabolite of deoxycholic acid (DCA), a secondary bile acid. The formation of 1β-OH-DCA is primarily mediated by the cytochrome P450 3A (CYP3A) enzyme. As such, it is being investigated as a potential endogenous biomarker for assessing CYP3A activity in clinical studies.
Q: What is the typical method for measuring 1β-OH-DCA?
A: The gold standard for the quantification of 1β-OH-DCA in biological matrices like plasma and serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low endogenous concentrations of bile acids.
Q: Have studies shown a significant impact of hemolysis on bile acid measurement by LC-MS/MS?
A: Several studies have developed and validated LC-MS/MS methods for the quantification of multiple bile acids. In these validation studies, it has been reported that hemolysis did not show significant interference with the accuracy of the measurements.[1][2] However, these are general statements, and the impact can be method-dependent. Therefore, it is best practice to validate any specific method for its robustness against hemolysis.
Q: Is there an acceptable level of hemolysis for 1β-OH-DCA analysis?
A: There is no universally defined cutoff for an acceptable level of hemolysis. It is highly dependent on the specific bioanalytical method and its validation parameters. If you frequently encounter hemolyzed samples, it is recommended to perform a validation experiment to determine the hemolysis threshold for your specific assay (see the experimental protocol below).
Quantitative Data on Hemolysis Impact
| Assay Parameter | Potential Impact of Severe Hemolysis | Rationale |
| Accuracy (% Bias) | Falsely low or high results | Ion suppression or enhancement due to matrix effects. |
| Precision (%CV) | Increased variability | Inconsistent matrix effects across samples and varying degrees of hemolysis. |
| Recovery (%) | Decreased | Interference with the sample extraction process (e.g., protein precipitation, SPE). |
| Lower Limit of Quantification (LLOQ) | May be raised | Increased background noise and interference can mask the analyte signal at low concentrations. |
| Selectivity | Compromised | Potential for co-eluting interfering peaks from the hemolyzed matrix. |
Experimental Protocols
Protocol for Assessing the Impact of Hemolysis on 1β-OH-DCA Measurement
This protocol describes a standard approach to validate the robustness of a 1β-OH-DCA LC-MS/MS assay against hemolysis.
Objective: To determine the concentration of hemoglobin at which hemolysis begins to significantly impact the accuracy and precision of 1β-OH-DCA quantification.
Materials:
-
Pooled, non-hemolyzed human plasma
-
Whole blood from healthy volunteers
-
1β-OH-DCA analytical standard
-
Internal Standard (IS) for 1β-OH-DCA
-
Reagents for your established 1β-OH-DCA LC-MS/MS method (e.g., methanol, acetonitrile, formic acid)
-
Spectrophotometer for hemoglobin measurement
Workflow:
Caption: Experimental workflow for validating the impact of hemolysis on a 1β-OH-DCA assay.
Procedure:
-
Preparation of Hemolysate:
-
Collect whole blood in an anticoagulant tube (e.g., EDTA).
-
Induce hemolysis by freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature, repeat 3 times).
-
Centrifuge to remove cell debris. The red supernatant is the hemolysate.
-
Measure the hemoglobin concentration in the hemolysate using a spectrophotometer.
-
-
Preparation of Hemolyzed Plasma Samples:
-
Create a series of hemolyzed plasma samples by spiking known percentages of the hemolysate into the pooled, non-hemolyzed plasma. For example, prepare samples with 0%, 0.5%, 1%, 2%, and 5% (v/v) of hemolysate.
-
-
Spiking with 1β-OH-DCA:
-
For each level of hemolysis, prepare two sets of samples (n=6 for each).
-
Spike one set with 1β-OH-DCA at a low concentration (e.g., Low QC).
-
Spike the other set with 1β-OH-DCA at a high concentration (e.g., High QC).
-
-
Sample Processing and Analysis:
-
Process all samples (including the non-hemolyzed controls) using your established LC-MS/MS method for 1β-OH-DCA. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the mean concentration, accuracy (% bias), and precision (%CV) for 1β-OH-DCA at each hemolysis level for both low and high QC concentrations.
-
Compare the results from the hemolyzed samples to the non-hemolyzed control samples.
-
The hemolysis threshold is the percentage of hemolysate at which the accuracy or precision exceeds the acceptance criteria of your bioanalytical method (typically ±15% for accuracy and ≤15% for precision).
-
References
- 1. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Extraction for 1β-Hydroxydeoxycholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the sample extraction of 1β-Hydroxydeoxycholic Acid (1β-HDCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (1β-HDCA) and why is its accurate measurement important?
This compound is a secondary bile acid formed in the liver by the action of cytochrome P450 3A (CYP3A) enzymes on deoxycholic acid. It serves as a promising endogenous biomarker for assessing CYP3A enzyme activity, which is crucial for studying drug-drug interactions and individual variations in drug metabolism. Accurate quantification of 1β-HDCA in biological matrices like plasma and urine is essential for its validation and application in clinical and pharmaceutical research.
Q2: What are the common challenges encountered during the extraction of 1β-HDCA?
Common challenges include low recovery rates, significant matrix effects from complex biological samples (e.g., plasma, urine), and analyte instability during sample storage and processing.[1] Matrix components can interfere with the ionization of 1β-HDCA in mass spectrometry, leading to signal suppression or enhancement and inaccurate quantification.
Q3: Which sample preparation techniques are most suitable for 1β-HDCA extraction?
The most common and effective techniques for extracting bile acids like 1β-HDCA from biological fluids are:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples.
-
Solid-Phase Extraction (SPE): A highly selective method that can provide cleaner extracts and analyte concentration.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility in two immiscible liquids.
The choice of method depends on the sample matrix, the required level of cleanliness, and the analytical sensitivity needed.
Q4: How can I minimize the degradation of 1β-HDCA during sample handling and storage?
To ensure the stability of 1β-HDCA, it is recommended to:
-
Keep biological samples (plasma, serum, urine) frozen at -20°C or -80°C for long-term storage.
-
For short-term storage (up to 7 days), refrigeration at 4°C is generally acceptable.[2]
-
Minimize freeze-thaw cycles, as they can lead to degradation of some bile acids.
-
Process samples on ice whenever possible to reduce enzymatic activity.
Q5: What is the significance of the pKa of 1β-HDCA in sample extraction?
Unconjugated bile acids, including 1β-HDCA, are acidic compounds with a pKa value of approximately 5. This property is critical for optimizing both SPE and LLE protocols. By adjusting the pH of the sample, the ionization state of 1β-HDCA can be controlled, which in turn affects its retention on SPE sorbents and its partitioning behavior in LLE systems. For efficient extraction, it is often desirable to have the analyte in its neutral, non-ionized form.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution from SPE Cartridge | - Optimize Elution Solvent: Increase the organic solvent strength or try a different solvent (e.g., switch from methanol to acetonitrile or isopropanol).[2][3] - Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. - Adjust Elution Solvent pH: For acidic compounds like 1β-HDCA, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can improve recovery from reversed-phase sorbents. |
| Analyte Breakthrough During SPE Loading/Washing | - Check Sample pH: Ensure the sample pH is adjusted to be at least 2 pH units below the pKa of 1β-HDCA (~pH 3) to promote its retention on reversed-phase sorbents. - Reduce Organic Content of Wash Solvent: A high percentage of organic solvent in the wash solution can prematurely elute the analyte.[4] - Ensure Proper Cartridge Conditioning: Inadequate conditioning can lead to poor retention. |
| Poor Partitioning in LLE | - Select a More Appropriate Extraction Solvent: The choice of organic solvent is critical. While a specific LogP for 1β-HDCA is not readily available, its hydroxylated nature suggests moderate polarity. Experiment with solvents of varying polarity (e.g., ethyl acetate, methyl tert-butyl ether). - Optimize Sample pH: Adjust the sample pH to below the pKa of 1β-HDCA to ensure it is in its less polar, protonated form, which will favor partitioning into the organic phase. - Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency.[5] - Perform Multiple Extractions: Two or three extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.[6] |
| Analyte Adsorption to Labware | - Use Silanized Glassware or Polypropylene Tubes: Bile acids can adsorb to active sites on glass surfaces. |
| Analyte Degradation | - Process Samples at Low Temperatures: Keep samples on ice during extraction. - Minimize Extraction Time: Work efficiently to reduce the time the sample is at room temperature. |
High Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Co-elution of Interfering Compounds | - Improve Chromatographic Separation: Optimize the LC gradient, mobile phase composition, or use a different column chemistry to separate 1β-HDCA from interfering matrix components. - Enhance Sample Cleanup: Switch from protein precipitation to a more selective method like SPE. For SPE, optimize the wash steps to remove more interferences.[7] |
| Ion Suppression/Enhancement in Mass Spectrometry | - Dilute the Sample Extract: This can reduce the concentration of interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard: An internal standard that co-elutes with the analyte can help to compensate for matrix effects.[8] - Change Ionization Source: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
| Phospholipid Contamination (from Plasma/Serum) | - Use a Phospholipid Removal Plate/Cartridge: These specialized SPE products are designed to remove phospholipids. - Optimize Protein Precipitation: Precipitation with acetonitrile is often more effective at removing phospholipids than methanol. |
Experimental Protocols
Protein Precipitation for 1β-HDCA in Plasma/Serum
This is a simple and rapid method suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Vortex to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma/serum in a polypropylene tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Solid-Phase Extraction (SPE) for 1β-HDCA in Urine
This protocol provides a cleaner extract compared to protein precipitation.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulates.
-
Adjust the pH of the urine to ~3 with formic acid. This will ensure that 1β-HDCA is in its non-ionized form.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange (MAX) or a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the 1β-HDCA with 1 mL of methanol or acetonitrile. For reversed-phase cartridges, adding a small amount of ammonium hydroxide (e.g., 2-5%) to the elution solvent can improve the recovery of acidic compounds.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
-
Liquid-Liquid Extraction (LLE) for 1β-HDCA in Plasma/Serum
This method is useful for removing different types of interferences compared to SPE.
-
Sample Pre-treatment:
-
To 100 µL of plasma/serum, add an internal standard.
-
Acidify the sample to pH ~3 with a small volume of a suitable acid (e.g., formic acid).
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Repeat Extraction:
-
For higher recovery, repeat the extraction (steps 2-4) with a fresh aliquot of the organic solvent and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness and reconstitute as described in the previous protocols.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Bile Acids (Illustrative Data)
| Method | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Sample Throughput | Extract Cleanliness |
| Protein Precipitation | 70-90 | <15 | High | Low |
| Solid-Phase Extraction | 85-105 | <10 | Medium | High |
| Liquid-Liquid Extraction | 80-100 | <15 | Medium | Medium-High |
Note: These are representative values for bile acids in general. Actual values for 1β-HDCA may vary depending on the specific protocol and matrix.
Table 2: Effect of LLE Solvent on Recovery of a Moderately Polar Acidic Analyte (Illustrative)
| Solvent | Polarity Index | Typical Recovery (%) |
| Hexane | 0.1 | < 20 |
| Diethyl Ether | 2.8 | 70-85 |
| Dichloromethane | 3.1 | 80-95 |
| Ethyl Acetate | 4.4 | 85-100 |
| Methyl tert-butyl ether (MTBE) | 2.5 | 80-95 |
Visualizations
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 4. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CYP3A Biomarkers: Validating 1β-Hydroxydeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) as an emerging endogenous biomarker for Cytochrome P450 3A (CYP3A) activity against established biomarkers. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant metabolic pathways and experimental workflows.
Comparative Performance of CYP3A Biomarkers
The validation of a CYP3A biomarker hinges on its sensitivity and specificity in response to inducers and inhibitors of the CYP3A enzymes. This section summarizes the quantitative performance of 1β-OH-DCA in comparison to the exogenous probe midazolam and the endogenous biomarker 4β-hydroxycholesterol (4β-HC).
| Biomarker | Matrix | Inducer (Rifampicin) | Inhibitor (Itraconazole) | Key Findings |
| This compound (1β-OH-DCA) | Urine/Plasma | Urine: 11.4-fold increase in the 1β-OH-DCA/DCA ratio[1].Plasma: 6.8- to 10.3-fold increase in total 1β-OH-DCA exposure. | Plasma: 81-85% decrease in total 1β-OH-DCA exposure. | The urinary 1β-OH-DCA/DCA ratio shows a significant correlation with oral midazolam clearance at baseline and after induction[1]. Plasma levels of total 1β-OH-DCA (the sum of 1β-OH-DCA and its glycine and taurine conjugates) demonstrate a wide dynamic range in response to both induction and inhibition. |
| Midazolam (MDZ) | Plasma | Significant increase in oral clearance (e.g., 23.1-fold with rifampicin)[1]. | Significant decrease in clearance. | Considered the "gold standard" for CYP3A phenotyping, midazolam is an exogenous probe requiring administration to patients[1]. Its metabolism to 1'-hydroxymidazolam is primarily mediated by CYP3A4[2]. |
| 4β-Hydroxycholesterol (4β-HC) | Plasma | Modest increase (e.g., ~4-fold with rifampicin)[3]. | Limited utility for assessing inhibition due to a long half-life and narrow dynamic range[4]. A 29% decrease was seen with itraconazole[3]. | An endogenous biomarker reflecting hepatic CYP3A activity[5]. Its long half-life makes it more suitable for evaluating CYP3A induction rather than inhibition[6]. The formation of 4β-HC is catalyzed by both CYP3A4 and CYP3A5[7][8]. |
| 6β-Hydroxycortisol/Cortisol Ratio (6β-CR) | Urine | Significant increase with inducers. | Shows response to inhibitors. | An endogenous biomarker, but can have high inter- and intrasubject variability. |
Experimental Protocols
Accurate quantification of these biomarkers is crucial for their validation and clinical utility. The following are detailed methodologies for the analysis of 1β-OH-DCA, 4β-HC, and midazolam.
Quantification of Urinary this compound (1β-OH-DCA) and Deoxycholic Acid (DCA)
This method is adapted from previously described protocols for the analysis of bile acids in urine.
1. Sample Preparation:
-
To 300 µL of urine, add 2 µL of an internal standard (IS) stock solution containing deuterated DCA (DCA-D4) and 1β-OH-DCA (1β-OH-DCA-D4) in methanol.
-
Perform enzymatic hydrolysis to deconjugate the bile acids.
-
Utilize solid-phase extraction (SPE) for sample cleanup. Condition MAX cartridges with methanol and water. Load the sample, wash with water, and elute the analytes with an isopropanol/acetonitrile mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solution of 10% acetonitrile in water before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometry: Operate in negative ion mode and monitor for the specific mass-to-charge ratio (m/z) transitions of 1β-OH-DCA, DCA, and their deuterated internal standards.
Quantification of Plasma 4β-Hydroxycholesterol (4β-HC)
This protocol outlines the measurement of 4β-HC in plasma samples.
1. Sample Preparation:
-
Perform a liquid-liquid extraction on the plasma sample using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the sample in the mobile phase.
-
Include a deuterated internal standard of 4β-HC for accurate quantification.
2. LC-MS/MS Analysis:
-
Chromatography: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of methanol and water is commonly employed.
-
Mass Spectrometry: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. Monitor for the characteristic m/z transitions of 4β-HC and its internal standard.
Quantification of Plasma Midazolam (MDZ) and 1'-Hydroxymidazolam (1'-OH-MDZ)
This is a standard protocol for the analysis of the exogenous probe, midazolam.
1. Sample Preparation:
-
Perform protein precipitation by adding acetonitrile containing an internal standard (e.g., diazepam) to the plasma sample.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column for separation.
-
Mobile Phase: A gradient of mobile phases such as ammonium acetate buffer and acetonitrile is often used.
-
Mass Spectrometry: Operate in positive ion mode and monitor for the m/z transitions of MDZ, 1'-OH-MDZ, and the internal standard.
Visualizing the Pathways and Processes
The following diagrams illustrate the metabolic pathways of the discussed CYP3A biomarkers and a general experimental workflow for their quantification.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. No Impact of Vitamin D on the CYP3A Biomarker 4β-Hydroxycholesterol in Patients with Abnormal Glucose Regulation | PLOS One [journals.plos.org]
- 4. Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1β-Hydroxydeoxycholic Acid vs. Midazolam for CYP3A4 Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
The assessment of drug-drug interaction (DDI) potential, particularly concerning the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical component of drug development. The selection of an appropriate probe substrate is paramount for obtaining reliable and translatable results. This guide provides a comprehensive comparison of a novel endogenous biomarker, 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), and the well-established exogenous probe, midazolam, for CYP3A4 DDI studies.
Executive Summary
Midazolam has long been the gold-standard probe for CYP3A4 DDI studies, offering high sensitivity and specificity. Its metabolism to 1'-hydroxymidazolam and 4-hydroxymidazolam is well-characterized, providing a robust measure of CYP3A4 activity. However, its exogenous nature requires administration to subjects, which can present logistical and ethical challenges in certain populations.
In contrast, 1β-OH-DCA, an endogenous metabolite of deoxycholic acid (DCA) formed by CYP3A4, is emerging as a promising non-invasive biomarker.[1][2][3] Its levels in urine and plasma can be monitored to assess CYP3A4 induction and inhibition, potentially reducing the need for the administration of an external probe drug.[4][5][6] While showing good correlation with midazolam clearance, especially for induction, the standardization and validation of 1β-OH-DCA as a standalone probe are still ongoing.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the enzyme kinetics for 1β-OH-DCA formation and midazolam metabolism is essential for evaluating their suitability as CYP3A4 probes.
| Parameter | This compound (from Deoxycholic Acid) | Midazolam (to 1'-hydroxymidazolam) | Reference |
| Enzyme | CYP3A4 | CYP3A4 | [1] |
| Km (µM) | Data not readily available | ~2.5 - 5.1 | [7] |
| Vmax (pmol/min/pmol CYP) | Data not readily available | ~10 - 25 | [8] |
| Typical In Vitro Concentration | Endogenous levels | 1 - 10 µM | |
| Typical Clinical Dose | Not applicable (endogenous) | 2 - 5 mg (oral) | [9] |
Note: While the metabolism of deoxycholic acid to 1β-OH-DCA is known to be primarily mediated by CYP3A4, specific Michaelis-Menten constants (Km and Vmax) from in vitro studies using human liver microsomes or recombinant CYP3A4 are not consistently reported in publicly available literature.[1]
Performance in DDI Studies
| Feature | This compound | Midazolam | References |
| Sensitivity to Inhibition | Significant reduction in plasma levels with strong inhibitors like itraconazole (81-85% decrease).[5][6] | High sensitivity to a wide range of inhibitors. | [10] |
| Sensitivity to Induction | Marked increase in plasma and urinary ratios with strong inducers like rifampin (6.8- to 11.4-fold increase).[3][5][6] | High sensitivity to inducers. | |
| Correlation with Midazolam Clearance | Good correlation observed, particularly for induction (r = 0.678).[3] | Gold standard for comparison. | |
| Matrix | Urine, Plasma | Plasma | [4][5][6][7] |
| Advantages | Endogenous (non-invasive), reflects baseline CYP3A4 activity, suitable for long-term studies. | Well-established, extensive historical data, highly sensitive and specific. | [3][9] |
| Limitations | Still under validation, potential for inter-individual variability in baseline levels, kinetic parameters not well-defined. | Exogenous administration required, potential for drug interactions with the probe itself. |
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes and Midazolam
This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP3A4-mediated midazolam 1'-hydroxylation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Midazolam (substrate)
-
1'-hydroxymidazolam (metabolite standard)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubation: A solution containing HLMs, phosphate buffer, and the test compound (at various concentrations) is pre-incubated at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: The reaction is initiated by adding midazolam to the pre-incubation mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 5-15 minutes).
-
Quenching: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the formation of 1'-hydroxymidazolam.
-
Data Analysis: The rate of metabolite formation is calculated and compared between samples with and without the test compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Clinical DDI Study Protocol with Midazolam as a Probe
This protocol describes a typical clinical study design to evaluate the effect of a new drug on the pharmacokinetics of midazolam.
Study Design:
-
A two-period, fixed-sequence, open-label study in healthy volunteers.
-
Period 1 (Baseline): Subjects receive a single oral dose of midazolam. Serial blood samples are collected over a 24-hour period to determine the pharmacokinetic profile of midazolam and 1'-hydroxymidazolam.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of midazolam.
-
Period 2 (Treatment): Subjects receive the new drug for a specified duration to reach steady-state concentrations. On the last day of treatment, a single oral dose of midazolam is co-administered with the new drug. Serial blood samples are collected again over a 24-hour period.
Pharmacokinetic Analysis:
-
Plasma concentrations of midazolam and 1'-hydroxymidazolam are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) of midazolam are calculated for both periods.
-
The ratio of AUC in the presence and absence of the new drug is calculated to quantify the magnitude of the DDI.
Measurement of 1β-OH-DCA in Human Plasma for DDI Studies
This protocol outlines the analytical procedure for quantifying 1β-OH-DCA in plasma samples from clinical DDI studies.
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifugation: Samples are centrifuged to separate the supernatant from the precipitated proteins.
-
Derivatization (Optional): In some methods, derivatization may be performed to improve the chromatographic and mass spectrometric properties of the bile acids.
-
Reconstitution: The supernatant is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
A validated LC-MS/MS method is used for the simultaneous quantification of 1β-OH-DCA and DCA.
-
Stable isotope-labeled internal standards are used for accurate quantification.
-
The ratio of 1β-OH-DCA to DCA is calculated for each sample.
Mandatory Visualizations
Signaling Pathway of CYP3A4 Induction
Caption: CYP3A4 gene expression is induced by activators of PXR and CAR nuclear receptors.
Experimental Workflow for an In Vitro DDI Study
References
- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 5. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 [mdpi.com]
A Head-to-Head Battle of Endogenous CYP3A Markers: 1β-Hydroxydeoxycholic Acid vs. 4β-hydroxycholesterol
A detailed comparison for researchers and drug development professionals in the quest for a reliable and dynamic biomarker for Cytochrome P450 3A (CYP3A) activity.
The accurate assessment of Cytochrome P450 3A (CYP3A) enzyme activity is paramount in drug development and clinical pharmacology. As the most abundant drug-metabolizing enzyme in the human liver and intestine, CYP3A plays a crucial role in the metabolism of approximately half of all clinically used drugs. Consequently, predicting and understanding drug-drug interactions (DDIs) involving CYP3A is a critical aspect of ensuring drug safety and efficacy. While exogenous probe drugs like midazolam have traditionally been the gold standard for phenotyping CYP3A activity, the use of endogenous biomarkers offers a non-invasive and more practical alternative. Among the endogenous candidates, 4β-hydroxycholesterol (4β-OHC) has been extensively studied, and more recently, 1β-hydroxydeoxycholic acid (1β-OH-DCA) has emerged as a promising contender. This guide provides a comprehensive comparison of these two key endogenous CYP3A markers, supported by experimental data, detailed protocols, and visual representations of their metabolic pathways and experimental evaluation.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound (1β-OH-DCA) | 4β-hydroxycholesterol (4β-OHC) |
| Precursor | Deoxycholic Acid (DCA) | Cholesterol |
| Primary Forming Enzyme | CYP3A4, CYP3A7 | CYP3A4, CYP3A5 |
| Matrix | Urine, Plasma | Plasma |
| Half-life | Shorter (estimated to be in the order of days) | Long (approximately 17 days)[1] |
| Sensitivity to Induction | High | High |
| Sensitivity to Inhibition | Potentially higher, reflects rapid changes | Lower, less suitable for acute inhibition |
| Advantages | Reflects dynamic changes in CYP3A activity, potentially better for assessing inhibition. | Well-established, stable baseline levels suitable for long-term induction studies. |
| Limitations | Less established than 4β-OHC, requires sensitive analytical methods. | Long half-life masks rapid changes and effects of inhibitors.[1] |
Performance Under Fire: Response to CYP3A Modulators
The utility of a CYP3A biomarker is determined by its dynamic range in response to inducers and inhibitors. The following table summarizes the observed changes in 1β-OH-DCA and 4β-OHC levels following treatment with the potent CYP3A inducer rifampicin and inhibitors.
| Modulator | Marker | Fold Change/Effect | Reference |
| Rifampicin (Inducer) | Urinary 1β-OH-DCA/DCA ratio | ▲ 11.4-fold increase | [2] |
| Plasma 4β-OHC | ▲ Up to 10-fold increase with strong inducers | [1] | |
| Itraconazole/Ritonavir (Inhibitors) | Urinary 1β-OH-DCA/DCA ratio | ▼ Non-significant 22% decrease with short-term inhibition | [2] |
| Plasma 4β-OHC | ▼ Decrease observed, but less pronounced due to long half-life | [1] |
Metabolic Pathways: A Visual Guide
The formation of these endogenous markers is a direct reflection of CYP3A activity on their respective precursors.
References
A Comparative Guide to Analytical Methods for 1β-Hydroxydeoxycholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a promising endogenous biomarker for cytochrome P450 3A (CYP3A) activity. The document summarizes key performance data, details experimental protocols, and offers visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.
Introduction
This compound is a secondary bile acid and a specific metabolite of deoxycholic acid (DCA) formed by the action of CYP3A4 and CYP3A7 enzymes.[1][2] Its concentration in biological fluids, particularly the urinary metabolic ratio of 1β-OH-DCA to DCA, is being investigated as a non-invasive biomarker for assessing CYP3A-mediated drug-drug interactions (DDIs).[1][3][4] Accurate and precise quantification of 1β-OH-DCA is therefore critical for its validation and application in clinical studies. The primary analytical technique employed for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[1][4][5]
Comparative Analysis of LC-MS/MS Methods
The following table summarizes the key parameters of various LC-MS/MS methods reported for the quantification of 1β-OH-DCA in human plasma and urine.
| Parameter | Method 1: Plasma Analysis | Method 2: Urine Analysis | Method 3: Urine Analysis (Alternate) |
| Analyte(s) | 1β-OH-DCA, Glycine & Taurine Conjugates | 1β-OH-DCA, Deoxycholic Acid (DCA) | 1β-OH-DCA, Total DCA |
| Matrix | Human Plasma | Human Urine | Human Urine |
| Sample Preparation | Protein Precipitation | Enzymatic Hydrolysis, Solid Phase Extraction (SPE) | Enzymatic Hydrolysis, Protein Precipitation |
| Internal Standard | Stable Isotope-Labeled 1β-OH-DCA | D4-labeled 1β-OH-DCA and D4-labeled DCA | D4-labeled 1β-OH-DCA and D4-labeled DCA |
| Chromatography | UPLC with C18 column | Reverse-phase HPLC | UPLC-HRMS |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[4][5] | Not explicitly stated, but sensitive enough for baseline levels. | Calibration curve range: 2–1600 nM for 1β-OH-DCA[3] |
| Key Application | DDI studies assessing CYP3A induction and inhibition.[5] | Phenotyping of CYP3A using the 1β-OH-DCA/DCA urinary metabolic ratio.[1] | Evaluation of 1β-OH-DCA/Total DCA ratio as a CYP3A biomarker.[3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: Quantification of 1β-OH-DCA and its Conjugates in Human Plasma [4][5]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard solution (stable isotope-labeled 1β-OH-DCA).
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a UPLC system equipped with a C18 column.
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in a specific scan mode (e.g., Multiple Reaction Monitoring - MRM).
-
Method 2: Quantification of 1β-OH-DCA and DCA in Human Urine [1]
-
Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To a 300 µL urine sample, add internal standards (D4-labeled 1β-OH-DCA and D4-labeled DCA).
-
Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6), 8 µL of β-glucuronidase/arylsulfatase, and 75 µL of choloylglycine hydrolase.[1]
-
Incubate the mixture overnight at 37°C to hydrolyze conjugated bile acids.[1]
-
Stop the reaction by adding 300 µL of acetonitrile and centrifuge the sample.[1]
-
Evaporate the supernatant under nitrogen and acidify with 750 µL of water with 0.1% formic acid.[1]
-
Perform Solid Phase Extraction (SPE) using Oasis MAX cartridges.[1]
-
Elute the analytes and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted sample using a reverse-phase HPLC system coupled to a tandem mass spectrometer.[1]
-
Quantify the analytes based on the peak area ratios relative to their respective internal standards.
-
Method 3: Quantification of 1β-OH-DCA and Total DCA in Human Urine [3]
-
Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation):
-
To 50 µL of urine, add 50 µL of a 0.1 M Tris HCl buffer (pH 5) containing a mixture of hydrolysis enzymes (choloylglycine hydrolase, β-glucuronidase/arylsulfatase, and sulfatase).[3]
-
Add 50 µL of an aqueous solution containing deuterated internal standards (D4-DCA and D4-1β-OH-DCA).[3]
-
Incubate the mixture overnight at 37°C with shaking.[3]
-
Quench the reaction with 300 µL of an acetonitrile-methanol (1:1, v/v) solution.[3]
-
Centrifuge the mixture at 4000 × g for 20 minutes at 4°C.[3]
-
Dilute the supernatant with an equal volume of water for UPLC-HRMS analysis.[3]
-
-
UPLC-HRMS Analysis:
-
Inject the prepared sample into a UPLC system coupled with a high-resolution mass spectrometer.
-
Calculate the concentrations of 1β-OH-DCA and DCA based on the peak area ratio of each compound to its respective internal standard.[3]
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of 1β-OH-DCA in biological samples.
Caption: Generalized workflow for 1β-OH-DCA analysis.
Cross-Validation Considerations
While the presented methods all utilize LC-MS/MS, a formal cross-validation between these specific protocols has not been published in a single study. However, cross-validation is a critical step when transferring an analytical method between laboratories or when different methods are used within a single, long-term study. The goal of cross-validation is to ensure the consistency and reliability of the data.
A typical cross-validation study would involve:
-
Selection of a common set of samples: This should include quality control (QC) samples at various concentrations and, ideally, incurred samples from a clinical study.
-
Analysis of the samples by each method: Each laboratory or method would analyze the samples in replicate.
-
Statistical comparison of the results: The data would be statistically analyzed to determine if there is a significant bias or difference in the variance between the methods. Acceptance criteria are typically predefined.
Although a direct comparison of LC-MS with other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for 1β-OH-DCA is not prevalent in recent literature, it is worth noting that GC-MS is a powerful tool for bile acid analysis in general.[6] However, it often requires derivatization to increase the volatility of the analytes, which adds complexity to the sample preparation process.[6]
Conclusion
The quantification of this compound is predominantly achieved through sensitive and specific LC-MS/MS methods. The choice of the specific protocol, particularly the sample preparation technique, depends on the biological matrix and the need to analyze both free and conjugated forms of the bile acid. The methods outlined in this guide provide a solid foundation for researchers to develop and validate their own assays for this important CYP3A biomarker. For ensuring data integrity across different studies or laboratories, a thorough cross-validation is highly recommended.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
A Comparative Guide to the Inter-Laboratory Measurement of 1β-Hydroxydeoxycholic Acid
This guide provides a comparative overview of methodologies for the quantification of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a significant endogenous biomarker for Cytochrome P450 3A (CYP3A) activity. Given the absence of a formal inter-laboratory comparison study, this document synthesizes data from published analytical methods to offer a baseline for researchers, scientists, and drug development professionals. The focus is on providing a clear comparison of performance data and detailed experimental protocols to aid in the selection and implementation of robust analytical methods for 1β-OH-DCA measurement.
Introduction to this compound
This compound is a metabolite of deoxycholic acid (DCA) formed through the action of CYP3A enzymes.[1][2] Its levels in biological matrices, such as plasma and urine, can serve as a sensitive and dynamic biomarker for assessing CYP3A induction and inhibition, which is crucial in drug development for evaluating drug-drug interaction (DDI) potential.[1][2] Unlike other biomarkers, 1β-OH-DCA has shown a wide dynamic range in response to both CYP3A inducers and inhibitors, making it a promising tool for clinical pharmacology studies.[1][2]
Analytical Methodologies
The primary analytical technique for the quantification of 1β-OH-DCA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, enabling the measurement of low endogenous concentrations of 1β-OH-DCA and its glycine and taurine conjugates in complex biological samples.[1]
Comparative Performance of LC-MS/MS Methods
The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of 1β-OH-DCA. This data is compiled from individual studies and is presented here to simulate an inter-laboratory comparison.
| Parameter | Method A (Plasma) | Method B (Urine) | Method C (Plasma) |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL[1] | Not specified | Not specified |
| Linearity Range | 2.5 to 5000 ng/mL | Not specified | Not specified |
| Accuracy (% Recovery) | 80-98% | Not specified | Not specified |
| Precision (%RSD) | <15% | Not specified | Not specified |
| Internal Standard | (D4)-DCA and (D4)-1β-OH-DCA[3] | Not specified | Not specified |
Note: The data in this table is derived from different studies and not from a direct head-to-head comparison. "Not specified" indicates that the information was not available in the reviewed literature.
Experimental Protocols
A detailed understanding of the experimental workflow is critical for reproducing and comparing results across laboratories.
Sample Preparation (Plasma)
A common approach for plasma sample preparation involves protein precipitation.[4]
-
Spiking: Plasma samples are spiked with an internal standard, typically a stable isotope-labeled version of the analyte (e.g., (D4)-1β-OH-DCA).[3]
-
Protein Precipitation: A precipitating agent, such as methanol, is added to the plasma sample to precipitate proteins.[4]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the analyte and internal standard, is collected for analysis.[4]
Sample Preparation (Urine)
Urine samples often require an enzymatic hydrolysis step to measure total 1β-OH-DCA, which includes its conjugated forms.[3]
-
Enzymatic Hydrolysis: Urine samples are incubated with a mixture of enzymes, including choloylglycine hydrolase, β-glucuronidase, and sulfatase, to deconjugate the glycine and taurine conjugates of 1β-OH-DCA.[3]
-
Internal Standard Addition: A stable isotope-labeled internal standard is added.[3]
-
Extraction: The sample is then subjected to an extraction procedure, such as solid-phase extraction or liquid-liquid extraction, to isolate the analyte.
LC-MS/MS Analysis
The extracted samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Reversed-phase chromatography is typically used to separate 1β-OH-DCA from other endogenous components.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 1β-OH-DCA and its internal standard are monitored for quantification.
Visualizing the Workflow and Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of 1β-OH-DCA.
Conclusion
While a dedicated inter-laboratory comparison for 1β-OH-DCA measurement is not yet available, the existing literature provides a strong foundation for establishing reliable analytical methods. The use of LC-MS/MS has been well-documented, demonstrating high sensitivity and specificity. For researchers and drug developers, the key to achieving comparable and reproducible results lies in the careful validation of the chosen method, adherence to detailed protocols, and the use of appropriate internal standards and reference materials. Future round-robin tests would be invaluable in harmonizing methodologies and establishing consensus reference ranges for this important biomarker.
References
A Comparative Guide to Plasma and Urine 1β-Hydroxydeoxycholic Acid as a Biomarker for CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1β-Hydroxydeoxycholic Acid Levels in Plasma and Urine
This guide provides a comprehensive comparison of this compound (1β-OH-DCA) levels in plasma and urine as an endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity. The data presented is compiled from recent studies to aid in the selection of the most appropriate matrix for clinical and preclinical research.
Correlation of Plasma and Urine 1β-OH-DCA Levels
Direct quantitative correlation between the absolute concentrations of 1β-OH-DCA in plasma and urine from the same individuals is not extensively reported in the literature. However, a strong correlation exists in their utility as biomarkers for CYP3A4 enzyme activity. Both plasma and urine levels of 1β-OH-DCA and its ratios to the parent compound, deoxycholic acid (DCA), have been shown to correspond with the activity of CYP3A4, as measured by the clearance of probe drugs like midazolam.
Studies have demonstrated that the urinary metabolic ratio of 1β-OH-DCA to DCA (or total DCA) correlates significantly with oral midazolam clearance.[1][2] Similarly, alterations in plasma concentrations of total 1β-OH-DCA (including its glycine and taurine conjugates) reflect changes in CYP3A4 activity following induction or inhibition.[3][4] This indicates that while the absolute values in each matrix may differ, both are reliable indicators of CYP3A4 function.
Quantitative Data Comparison
The following tables summarize the quantitative changes observed in plasma and urine 1β-OH-DCA levels in response to the administration of a CYP3A4 inducer (rifampicin/rifampin) and inhibitors (itraconazole, fluvoxamine/voriconazole).
Table 1: Effect of CYP3A4 Induction on Plasma and Urine 1β-OH-DCA
| Parameter | Matrix | Fold Increase (vs. Baseline) | Reference |
| Total 1β-OH-DCA Exposure (AUC) | Plasma | 6.8 - 10.3 | [3][4] |
| 1β-OH-DCA/DCA Urinary Metabolic Ratio | Urine | 11.4 | [1] |
Table 2: Effect of CYP3A4 Inhibition on Plasma and Urine 1β-OH-DCA
| Parameter | Matrix | Percent Decrease (vs. Baseline) | Reference |
| Total 1β-OH-DCA Exposure (AUC) | Plasma | 81% - 85% (Itraconazole) | [3][4] |
| 1β-OH-DCA/ToDCA Urinary Metabolic Ratio | Urine | 75% (Itraconazole) | [5] |
| 1β-OH-DCA/DCA Urinary Metabolic Ratio | Urine | ~22% (Fluvoxamine/Voriconazole, non-significant) | [1] |
Experimental Protocols
The standard method for the quantification of 1β-OH-DCA in both plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Measurement in Plasma
A sensitive LC-MS/MS method has been developed for the simultaneous quantification of 1β-OH-DCA and its glycine and taurine conjugates in human plasma.[3][4]
Key Methodological Steps:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove larger molecules.
-
Internal Standard: An appropriate internal standard is added to the samples for accurate quantification.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and detection of the analytes.
-
Quantification: The concentrations of 1β-OH-DCA and its conjugates are determined by comparing their peak areas to that of the internal standard and referencing a calibration curve. The lower limit of quantitation for this method has been reported to be as low as 50 pg/ml.[3][4]
Measurement in Urine
In urine, 1β-OH-DCA is present in both free and conjugated forms (primarily glycine and taurine amidated conjugates). To measure the total amount, an enzymatic hydrolysis step is typically included.
Key Methodological Steps:
-
Sample Collection: Spot urine samples are often used.[5]
-
Enzymatic Hydrolysis: Samples are treated with choloylglycine hydrolase to deconjugate the amidated forms of 1β-OH-DCA and DCA.[1]
-
Sample Extraction: The hydrolyzed samples are then subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS.
-
Calculation of Urinary Metabolic Ratio (UMR): The concentrations of 1β-OH-DCA and DCA (or total DCA) are determined, and the ratio is calculated.
Visualizing the Process
Metabolic Pathway of this compound
Caption: Metabolic conversion of DCA to 1β-OH-DCA by CYP3A4.
Experimental Workflow for 1β-OH-DCA Analysis
Caption: Workflow for plasma and urine 1β-OH-DCA analysis.
References
The 1β-Hydroxydeoxycholic Acid to Deoxycholic Acid Ratio: A Promising Biomarker for CYP3A Activity
For researchers, scientists, and drug development professionals, the quest for reliable and minimally invasive biomarkers of drug-metabolizing enzyme activity is a perpetual endeavor. The ratio of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) to Deoxycholic Acid (DCA) is emerging as a valuable tool for assessing the in vivo activity of Cytochrome P450 3A (CYP3A), a critical enzyme in drug metabolism. This guide provides a comprehensive comparison of the 1β-OH-DCA to DCA ratio with other alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Interpreting the 1β-OH-DCA to DCA Ratio: A Window into CYP3A Function
Deoxycholic acid (DCA), a secondary bile acid produced by gut bacteria, is metabolized in the liver primarily by CYP3A enzymes into 1β-OH-DCA. Consequently, the ratio of the metabolite (1β-OH-DCA) to the parent compound (DCA) in biological fluids, such as urine and plasma, can serve as an endogenous biomarker of CYP3A activity.
An increased 1β-OH-DCA/DCA ratio suggests induction of CYP3A activity, meaning the enzyme is more active and metabolizing DCA at a higher rate. Conversely, a decreased ratio indicates inhibition of CYP3A activity, signifying a reduced metabolic capacity of the enzyme. This principle allows for the assessment of the impact of new chemical entities or co-administered drugs on CYP3A function.
Performance Comparison: 1β-OH-DCA/DCA Ratio vs. Midazolam Clearance
The gold standard for assessing CYP3A activity in a clinical setting has traditionally been the measurement of midazolam clearance, a probe drug specifically metabolized by CYP3A. However, this method requires the administration of an exogenous compound. The 1β-OH-DCA/DCA ratio offers a non-invasive alternative by utilizing endogenous molecules.
| Biomarker | Matrix | Baseline Ratio (Mean ± SD or Range) | Response to CYP3A Induction (e.g., Rifampicin) | Response to CYP3A Inhibition (e.g., Itraconazole) | Reference |
| Urinary 1β-OH-DCA/DCA Ratio | Urine | 0.4 (pooled sample) | 11.4-fold increase | ~22-75% decrease | [1][2] |
| Midazolam Oral Clearance | Plasma | Varies by individual | Significant Increase | Significant Decrease | [1][2] |
Table 1: Comparison of Urinary 1β-OH-DCA/DCA Ratio and Midazolam Clearance in Response to CYP3A Modulation. The data indicates that the urinary 1β-OH-DCA/DCA ratio shows a clear and significant response to both induction and inhibition of CYP3A, mirroring the effects observed with the established probe drug, midazolam.[1][2]
Experimental Protocols
Quantification of 1β-OH-DCA and DCA in Urine by LC-MS/MS
This protocol outlines the key steps for the analysis of 1β-OH-DCA and DCA in human urine.
1. Sample Preparation: Enzymatic Hydrolysis of Conjugates
Bile acids in urine are often present as glycine or taurine conjugates. To measure the total concentration, these conjugates must first be hydrolyzed.
-
To 50 µL of urine, add 50 µL of a 0.1 M Tris-HCl buffer (pH 7.0) containing a mixture of choloylglycine hydrolase (~100 U/mL), β-glucuronidase/arylsulfatase (~2000 U/mL), and sulfatase (~100 U/mL).
-
Add an internal standard solution (e.g., deuterated 1β-OH-DCA and DCA).
-
Incubate the mixture overnight at 37°C with gentle shaking.
-
Quench the reaction by adding 200 µL of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column. A typical gradient elution could start with a high aqueous phase (e.g., water with 0.1% formic acid) and ramp up to a high organic phase (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of 1β-OH-DCA, DCA, and their respective internal standards.
Experimental Workflow
Signaling Pathways of Deoxycholic Acid
Deoxycholic acid is not merely a metabolic byproduct; it is also a signaling molecule that interacts with specific receptors to modulate various cellular processes. Understanding these pathways is crucial for interpreting the broader physiological context of altered DCA levels.
CYP3A-Mediated Metabolism of Deoxycholic Acid
The core of the 1β-OH-DCA/DCA biomarker lies in the specific enzymatic conversion of DCA by CYP3A enzymes in the liver.
Deoxycholic Acid Signaling via FXR and TGR5
DCA can activate two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled Receptor 5 (TGR5), a cell surface receptor. These interactions have wide-ranging effects on bile acid homeostasis, inflammation, and metabolism.
Conclusion
The 1β-OH-DCA to DCA ratio represents a significant advancement in the field of drug development and personalized medicine. As a non-invasive, endogenous biomarker, it provides a reliable and sensitive measure of CYP3A activity. This guide has provided a comparative overview, detailed experimental protocols, and a summary of the key signaling pathways to aid researchers in the adoption and interpretation of this valuable tool. The continued investigation and application of this biomarker will undoubtedly contribute to a more nuanced understanding of drug metabolism and its clinical implications.
References
Navigating the Bioanalysis of 1β-Hydroxydeoxycholic Acid: A Comparative Guide to ICH M10 Compliant Methodologies
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of bioanalytical methods for 1β-Hydroxydeoxycholic Acid (1β-OH DCA), a potential biomarker for CYP3A enzyme activity. The methodologies are discussed in the context of the International Council for Harmonisation (ICH) M10 guidelines, which establish the standards for bioanalytical method validation to ensure data of high quality and consistency for regulatory submissions.[1][2][3]
Adherence to ICH M10: The Foundation of Reliable Bioanalysis
The ICH M10 guideline is the global standard for the validation of bioanalytical methods.[2][3] Its objective is to ensure that the chosen analytical method is suitable for its intended purpose, yielding reliable data for pharmacokinetic and toxicokinetic studies that support regulatory decisions.[1] Key validation parameters under ICH M10 include selectivity, specificity, accuracy, precision, calibration curve, and stability.[1][4] This guide will compare two prominent bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, and their suitability for the bioanalysis of 1β-OH DCA in alignment with these principles.
Comparative Analysis of Bioanalytical Platforms
The selection of an appropriate bioanalytical method is critical for the accurate quantification of 1β-OH DCA in biological matrices. Both LC-MS/MS and immunoassays offer distinct advantages and limitations.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Specificity | High to Very High. Can distinguish between structurally similar molecules and isomers.[5][6] | Variable. Potential for cross-reactivity with similar molecules.[7] |
| Sensitivity | Very High. Lower limits of quantification (LLOQ) in the pg/mL range are achievable.[7] | High. Sensitivity can reach the ng level.[4] |
| Dynamic Range | Wide. | Typically narrower than LC-MS/MS. |
| Throughput | Moderate to High. Can be automated. | High. Well-suited for large sample batches. |
| Development Time | Generally longer and more complex. | Can be faster if suitable antibodies are available. |
| Cost | Higher initial instrument cost; lower per-sample cost for large batches. | Lower instrument cost; reagent costs can be significant. |
| Matrix Effects | Can be a significant issue requiring careful method development to mitigate.[8] | Can be affected by matrix components, though often mitigated by dilution. |
In-Depth Look: LC-MS/MS for this compound
LC-MS/MS is the gold standard for the quantification of small molecules like 1β-OH DCA due to its high sensitivity and specificity.[5][6] Recent studies have demonstrated the successful development and validation of LC-MS/MS methods for the simultaneous quantification of 1β-OH DCA and its conjugates in human plasma, with a lower limit of quantitation of 50 pg/mL.[7]
Quantitative Data from a Validated LC-MS/MS Method
The following table summarizes performance data from a published LC-MS/MS method for the analysis of bile acids in human plasma, which is representative of the performance expected for 1β-OH DCA analysis.
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| LLOQ | 50 pg/mL for 1β-OH DCA[7] |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | >85% |
Experimental Protocol: LC-MS/MS Bioanalysis of 1β-OH DCA in Plasma
This protocol provides a detailed workflow for the quantification of 1β-OH DCA in human plasma samples.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of an internal standard working solution (a stable isotope-labeled analog of 1β-OH DCA).
-
Add 140 µL of ice-cold methanol to precipitate proteins.[9]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[9]
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for bile acid separation.[6][9]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).[9]
-
Injection Volume: 10 µL.[9]
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.[9]
-
Ionization Source: Electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 1β-OH DCA and its internal standard are monitored.
Immunoassay as a High-Throughput Alternative
While no specific immunoassay for 1β-OH DCA is widely reported, immunoassays for total bile acids or other specific bile acids are commercially available.[1] These assays, typically in an ELISA format, offer a high-throughput and cost-effective solution for screening large numbers of samples.[4] The principle often involves a competitive binding reaction where the bile acid in the sample competes with a labeled bile acid for binding to a specific antibody.[10]
Experimental Protocol: General Bile Acid Immunoassay (ELISA)
This protocol outlines the general steps for a competitive ELISA for bile acid quantification.
1. Plate Preparation
-
A microplate is pre-coated with a monoclonal antibody specific to the target bile acid(s).[10]
2. Competitive Reaction
-
Add 50 µL of standards or samples to each well.
-
Immediately add 50 µL of a biotin-labeled bile acid solution (Detection Reagent A).[10]
-
Incubate for 1 hour at 37°C to allow for competitive binding.[10]
3. Detection
-
Wash the plate to remove unbound components.
-
Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) (Detection Reagent B) and incubate for 30 minutes at 37°C.[10]
-
Wash the plate again.
-
Add 90 µL of a substrate solution (e.g., TMB) and incubate for 10-20 minutes at 37°C, protected from light.[10]
-
Add 50 µL of a stop solution to terminate the reaction.[10]
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of the bile acid in the sample.[10]
Visualizing the Pathways and Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: CYP3A-mediated metabolism of Deoxycholic Acid.
Caption: General bioanalytical workflows for 1β-OH DCA.
Conclusion
Both LC-MS/MS and immunoassays are powerful techniques for bioanalysis. For the specific and sensitive quantification of 1β-OH DCA, a validated LC-MS/MS method is currently the most appropriate choice, aligning well with the stringent requirements of the ICH M10 guidelines. Immunoassays, once developed and validated, could serve as a valuable high-throughput screening tool. The selection of the optimal method will ultimately depend on the specific requirements of the study, including the need for specificity, sensitivity, sample throughput, and cost considerations. Adherence to the principles of ICH M10 is paramount to ensure the generation of reliable and reproducible data to support drug development and regulatory submissions.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. telospub.com [telospub.com]
Comparative Analysis of 1β-OH-DCA with Other Secondary Bile Acids: A Review of Current Scientific Knowledge
A comprehensive comparative analysis of the physiological performance and signaling pathways of 1β-hydroxydeoxycholic acid (1β-OH-DCA) with other major secondary bile acids, such as deoxycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA), is not feasible at this time due to a significant lack of available scientific data on the biological activity of 1β-OH-DCA.
While extensive research has been conducted on the roles of DCA, LCA, and UDCA in activating key bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and their subsequent impact on various physiological processes, 1β-OH-DCA has primarily been studied in a different context.
1β-OH-DCA: A Biomarker of CYP3A Activity
Current scientific literature predominantly identifies 1β-OH-DCA as a metabolite of deoxycholic acid (DCA) formed through the action of cytochrome P450 3A (CYP3A) enzymes.[1][2] This metabolic conversion has led to the investigation of the urinary and plasma ratio of 1β-OH-DCA to DCA as a potential endogenous biomarker for assessing CYP3A activity.[2][3][4] CYP3A enzymes are crucial for the metabolism of a large number of therapeutic drugs, and a reliable biomarker for their activity is valuable in clinical pharmacology for predicting drug-drug interactions.[2][3]
Studies have explored how the 1β-OH-DCA/DCA ratio changes in response to known inducers and inhibitors of CYP3A enzymes.[2][3] For instance, administration of CYP3A inducers leads to an increase in this ratio, while inhibitors cause a decrease.[2][3] This focus on its role as a biomarker has overshadowed research into its own potential physiological functions.
The Gap in Knowledge: Biological Activity of 1β-OH-DCA
Despite its structural similarity to other biologically active secondary bile acids, there is a notable absence of published experimental data on the following for 1β-OH-DCA:
-
Receptor Activation: There are no readily available studies that have investigated the ability of 1β-OH-DCA to bind to and activate key bile acid receptors such as FXR and TGR5. This information is fundamental to understanding its potential role in regulating metabolic and inflammatory signaling pathways.
-
Physiological Effects: Consequently, there is a lack of data on the physiological or pathophysiological effects of 1β-OH-DCA in in vitro or in vivo models.
-
Comparative Performance: Without data on its receptor activation and physiological effects, a direct comparative analysis of its "performance" against well-characterized secondary bile acids like DCA, LCA, and UDCA cannot be conducted.
Overview of Well-Characterized Secondary Bile Acids
For context, the following is a brief overview of the known functions of the secondary bile acids that were intended for comparison.
Deoxycholic Acid (DCA) and Lithocholic Acid (LCA):
-
Formation: Produced in the colon from primary bile acids by the gut microbiota.
-
FXR and TGR5 Activation: Both DCA and LCA are known to be potent activators of TGR5.[1] DCA is also an FXR agonist, though generally considered less potent than the primary bile acid chenodeoxycholic acid (CDCA).[5]
-
Signaling and Physiological Roles: Activation of FXR and TGR5 by these bile acids plays a role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[6]
Ursodeoxycholic Acid (UDCA):
-
Properties: A more hydrophilic and less toxic secondary bile acid compared to DCA and LCA.
-
Therapeutic Use: Used in the treatment of certain cholestatic liver diseases.
-
Receptor Activity: UDCA is generally considered a weak FXR agonist or even an antagonist in some contexts. Its therapeutic effects are thought to be mediated through various other mechanisms, including anti-apoptotic and immunomodulatory effects.
Future Directions
To enable a comparative analysis as requested, future research would need to focus on elucidating the fundamental biological properties of 1β-OH-DCA. Key experimental avenues would include:
-
In vitro receptor binding and activation assays to determine the affinity and efficacy of 1β-OH-DCA for FXR, TGR5, and other relevant nuclear and membrane receptors.
-
Cell-based reporter assays to quantify the downstream signaling effects of 1β-OH-DCA upon receptor activation.
-
In vivo studies in animal models to investigate the physiological effects of 1β-OH-DCA administration on metabolic and inflammatory parameters.
Until such data becomes available in the public domain, a comprehensive and objective comparison of 1β-OH-DCA with other secondary bile acids remains an open area for scientific investigation.
Signaling Pathways of Major Secondary Bile Acids
While a specific diagram for 1β-OH-DCA is not possible, the following diagrams illustrate the generalized signaling pathways for FXR and TGR5, which are activated by other secondary bile acids like DCA and LCA.
Caption: FXR Signaling Pathway.
Caption: TGR5 Signaling Pathway.
References
- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1β-Hydroxydeoxycholic Acid: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 1β-Hydroxydeoxycholic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage waste streams containing this compound.
Hazard Identification and Waste Classification
Before disposal, it is crucial to understand the potential hazards associated with this compound. While comprehensive toxicological data is not available, the compound is classified as harmful if swallowed.[1] An environmental hazard cannot be ruled out in the case of improper handling or disposal.[1] Therefore, it must be treated as a chemical waste product and disposed of in a manner consistent with federal, state, and local regulations.[1]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or handling of the powdered form, suitable respiratory equipment should be used.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Follow these guidelines for segregating and collecting this compound waste:
-
Solid Waste:
-
Place unused this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers into a designated, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other chemical wastes to prevent unknown reactions.
-
Do not dispose of solutions containing organic solvents, such as DMSO or Methanol, down the drain.[1][2]
-
Container Labeling and Storage
All waste containers must be properly labeled and stored to prevent accidents and ensure proper handling by waste management personnel.
| Information to Include on Label | Storage Guidelines |
| "Hazardous Waste" | Store in a designated satellite accumulation area. |
| Full Chemical Name: this compound | Keep containers tightly closed when not in use. |
| Concentration (if in solution) | Store in a cool, dry, and well-ventilated area. |
| Hazard Identification (e.g., "Harmful if Swallowed") | Ensure secondary containment to prevent spills. |
| Accumulation Start Date | Keep away from strong oxidizing agents.[1] |
Disposal Procedure
The final disposal of this compound must be handled by a licensed and approved waste disposal facility.
-
Collection: Collect all waste materials (solid and liquid) in their designated, properly labeled containers.
-
Storage: Store the waste containers in a designated satellite accumulation area within the laboratory, following all institutional and regulatory guidelines.
-
Documentation: Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a contracted professional waste disposal service.
Important Note: Never dispose of this compound down the drain or in the regular trash.[3] This is a violation of environmental regulations and can pose a risk to public health and the environment.[3]
Experimental Workflow: Disposal of this compound
References
Personal protective equipment for handling 1β-Hydroxydeoxycholic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1β-Hydroxydeoxycholic Acid. Our goal is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and those of its parent compound, Deoxycholic Acid, for a comprehensive safety assessment.
| Property | Value | Reference |
| Chemical Name | 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid | [1] |
| Synonyms | 1β-OH-DCA | [2] |
| CAS Number | 80434-32-8 | [2] |
| Molecular Formula | C24H40O5 | [1] |
| Molecular Weight | 408.57 g/mol | [1] |
| Appearance | Solid (inferred from Deoxycholic Acid) | [3] |
| Solubility | Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [3] |
| Melting Point | Not available for this compound. Deoxycholic Acid melts at 177 °C. | |
| Storage | Store at -20°C for long-term stability. | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
As a derivative of Deoxycholic Acid, this compound should be handled with care, assuming similar hazard characteristics. The following PPE is mandatory when handling this compound.
| Hazard | GHS Classification (inferred from Deoxycholic Acid) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Gloves: Nitrile rubber gloves. Clothing: Lab coat, long pants, and closed-toe shoes. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Protection: Chemical safety goggles with side shields or a face shield. |
| Respiratory Irritation | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with handling this compound.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Assemble all necessary materials: this compound, appropriate solvents, glassware, and emergency spill kit.
-
Put on all required PPE: nitrile gloves, chemical safety goggles, a lab coat, long pants, and closed-toe shoes.
-
-
Handling:
-
Weighing: If working with the solid form, weigh the required amount in a fume hood or a ventilated balance enclosure to avoid inhalation of any airborne particles.
-
Dissolution: When preparing solutions, slowly add the solvent to the solid. If using an organic solvent, ensure there are no ignition sources nearby. For aqueous solutions, be aware of its limited solubility[3].
-
Experimental Use: Conduct all experimental procedures within the designated and controlled area.
-
-
Cleanup:
-
Decontamination: Thoroughly clean all glassware and work surfaces after use.
-
Waste Disposal: Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its waste is essential to ensure environmental and personnel safety.
Caption: Decision pathway for the proper disposal of this compound waste.
-
Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions of this compound in a compatible, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
-
-
Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [4]
-
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemicals you are handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
